molecular formula C18H14O7 B1157784 2-Hydroxy-7-O-methylscillascillin

2-Hydroxy-7-O-methylscillascillin

Cat. No.: B1157784
M. Wt: 342.3 g/mol
InChI Key: HQNATRVFSYNBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-7-O-methylscillascillin is a chemical compound with the CAS Number 52096-50-1 and is classified among the flavonoids . Beyond its basic chemical identification, specific data on its biological activity, mechanism of action, and direct research applications are not established in the currently available scientific literature. This lack of information highlights a significant opportunity for investigative research. Researchers interested in exploring the potential of novel flavonoid structures may find this compound to be a subject of interest for preliminary studies in areas such as antioxidant, anti-inflammatory, or cytoprotective activities, which are commonly associated with its chemical class. The product is strictly for research use in a laboratory setting and is not intended for personal, medicinal, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNATRVFSYNBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical structure, potential experimental protocols, and theoretical biological activity of the homoisoflavonoid 2-Hydroxy-7-O-methylscillascillin. While specific experimental data for this compound is limited in publicly available literature, this paper compiles information from closely related analogs and the broader class of scillascillins and homoisoflavonoids to present a predictive and informative resource.

Chemical Structure and Properties

This compound is a member of the scillascillin-type homoisoflavonoids, a class of natural products characterized by a benzocyclobutene ring system.[1] The chemical formula for this compound is C18H14O7, with a molecular weight of 342.3 g/mol .[2] Its unique structure is a key determinant of its potential biological activity.

Chemical Identifiers:

  • CAS Number: 52096-50-1[2]

  • SMILES: O=C1C2=C(C=C(C=C2OC(C13C4=CC5=C(C=C4C3)OCO5)O)OC)O[3]

Based on the provided SMILES string, the chemical structure of this compound can be visualized as follows:

Caption: 2D Chemical Structure of this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
2~195-
3~50~4.5 (d)
4~120-
4a~160-
5~165-
6~95~6.2 (s)
7~168-
8~92~6.0 (s)
8a~105-
1'~130-
2'~115~6.8 (d)
3'~145-
4'~145-
5'~115~6.8 (d)
6'~120~7.0 (dd)
7-OMe~56~3.9 (s)
2-OH-~5.5 (br s)
5-OH->11.5 (s)

Note: These are estimated values based on related compounds and are subject to variation based on solvent and experimental conditions.

Experimental Protocols

The isolation and synthesis of this compound would likely follow established methods for homoisoflavonoids.

Isolation from Natural Sources

Homoisoflavonoids of this type are typically isolated from the bulbs of plants from the Scilla genus.[7][8]

General Isolation Workflow:

G plant Plant Material (Scilla bulbs) extract Crude Extract plant->extract Extraction (e.g., MeOH) partition Solvent Partitioning extract->partition fractions Fractions (e.g., n-hexane, EtOAc, n-BuOH) partition->fractions chromatography Column Chromatography (Silica, Sephadex) fractions->chromatography pure_fractions Purified Fractions chromatography->pure_fractions hplc Preparative HPLC pure_fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of homoisoflavonoids.

Detailed Protocol:

  • Extraction: Dried and powdered bulbs of a Scilla species are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain the homoisoflavonoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Synthesis

The asymmetric synthesis of scillascillin-type homoisoflavonoids has been reported and provides a potential route for the total synthesis of this compound.[9][10] Key steps in such a synthesis could involve the construction of the chiral benzocyclobutene core followed by the elaboration of the chromanone ring.

Potential Biological Activity and Signaling Pathways

Homoisoflavonoids as a class exhibit a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects.[11][12][13] The related compound, scillascillin, has demonstrated activity against human breast (MCF-7) and prostate (DU-145) cancer cell lines.[9]

The mechanism of action for many homoisoflavonoids is still under investigation, but some studies have identified specific protein targets. For instance, other homoisoflavonoids have been shown to interact with proteins such as ferrochelatase, soluble epoxide hydrolase, and inosine (B1671953) monophosphate dehydrogenase 2, suggesting multiple potential pathways through which they may exert their effects.[11]

Given the reported anticancer activity of scillascillin, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

G compound This compound target Protein Target (e.g., Kinase, Enzyme) compound->target Inhibition/Modulation pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) target->pathway Downregulation proliferation Decreased Cell Proliferation pathway->proliferation apoptosis Increased Apoptosis pathway->apoptosis

Caption: Potential mechanism of anticancer activity.

This diagram illustrates a hypothetical mechanism where this compound interacts with a specific protein target, leading to the downregulation of a pro-survival signaling pathway, ultimately resulting in decreased cancer cell proliferation and increased apoptosis. Further research is necessary to identify the specific molecular targets and validate this proposed mechanism.

References

Synthetic Pathway of 2-Hydroxy-7-O-methylscillascillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Homoisoflavonoids are a class of natural products exhibiting a range of biological activities, including anticancer properties. Scillascillin (B584855) (CAS 52706-07-7), a homoisoflavonoid with a distinctive benzocyclobutene moiety, has demonstrated significant activity against human cancer cell lines[1]. The targeted molecule, 2-Hydroxy-7-O-methylscillascillin, is a novel derivative with potential for modified or enhanced biological activity. This guide proposes a multi-step synthesis beginning with the construction of the scillascillin core, followed by targeted hydroxylation and methylation.

Proposed Synthetic Pathway

The proposed synthesis is divided into three key stages:

  • Stage 1: Asymmetric Synthesis of the Scillascillin Core. This stage focuses on constructing the characteristic benzocyclobutene-containing homoisoflavonoid structure.

  • Stage 2: Regioselective 7-O-Methylation. This step involves the selective methylation of the hydroxyl group at the 7-position of the scillascillin core.

  • Stage 3: 2-Hydroxylation. This final and most challenging step introduces a hydroxyl group at the 2-position of the chroman-4-one ring.

The overall proposed synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials ScillascillinCore Scillascillin Core Synthesis Start->ScillascillinCore Stage 1 Methylation 7-O-Methylation ScillascillinCore->Methylation Stage 2 Hydroxylation 2-Hydroxylation Methylation->Hydroxylation Stage 3 FinalProduct This compound Hydroxylation->FinalProduct

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols and Data

Stage 1: Asymmetric Synthesis of the Scillascillin-Type Core

The synthesis of the scillascillin core structure can be approached via an asymmetric synthesis of a scillascillin-type homoisoflavonoid. A key strategy involves the catalytic reductive desymmetrization of a malonic ester and an intramolecular C-H activation of a methyl group to form the benzocyclobutene ring[1].

Experimental Protocol (Adapted from Wang et al., 2024[1]):

A detailed, multi-step protocol for a similar scillascillin-type homoisoflavonoid is available in the literature. The key steps leading to the core structure are summarized below. Researchers should refer to the original publication for precise reagent quantities and reaction conditions.

  • Preparation of the Malonic Ester Precursor: Synthesis of a suitably substituted malonic ester that will form the A-ring and the benzylic quaternary center.

  • Catalytic Reductive Desymmetrization: Asymmetric reduction of the malonic ester to create the chiral benzylic all-carbon quaternary center.

  • Formation of the Benzocyclobutene Ring: Palladium-mediated intramolecular C-H activation of a methyl group to trigger the formation of the four-membered ring.

  • Construction of the Chromanone Ring: Cyclization to form the chroman-4-one moiety.

Quantitative Data:

StepKey TransformationReported Yield (Analogous Synthesis)
1Malonic Ester SynthesisNot explicitly reported as a single step
2Reductive Desymmetrization~70-80%
3C-H Activation/Cyclization~60-70%
4Chromanone Formation~50-60%
Stage 2: Regioselective 7-O-Methylation

The selective methylation of the 7-hydroxyl group of a dihydroxy-homoisoflavonoid can be achieved using various methylating agents with appropriate protection-deprotection strategies if necessary. Enzymatic methods also offer high regioselectivity.

Chemical Methylation Protocol (Adapted from Seo et al., 2016[2][3][4][5][6]):

  • Protection of the More Acidic Hydroxyl Group (if necessary): If the starting scillascillin core has multiple hydroxyl groups, the more reactive ones may need to be protected. For a typical 5,7-dihydroxy pattern, the 5-hydroxyl is often more acidic and can be selectively protected.

  • Methylation: To a solution of the dihydroxy-homoisoflavonoid in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the methylating agent (e.g., methyl iodide). The reaction is typically stirred at room temperature for several hours.

  • Deprotection (if necessary): Removal of any protecting groups to yield the 7-O-methylated product.

Enzymatic Methylation:

Alternatively, a regiospecific flavonoid 7-O-methyltransferase (OMT) can be employed. This often involves expressing the OMT in a host organism like E. coli and then using the whole cells or purified enzyme for the biotransformation.

Quantitative Data:

MethodReagentsReported Yield (Analogous Syntheses)
Chemical MethylationMethyl iodide, K2CO3, DMF80-95%
Enzymatic MethylationFlavonoid 7-O-methyltransferaseVariable, can be high with optimization
Stage 3: 2-Hydroxylation of the Chroman-4-one Ring

The introduction of a hydroxyl group at the C2 position of the chroman-4-one core is a challenging transformation. Several strategies can be considered, primarily involving the oxidation of the corresponding enolate or enol ether.

Proposed α-Hydroxylation Protocol (General approach based on ketone oxidation):

  • Enolate Formation: The 7-O-methyl-scillascillin is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding enolate.

  • Oxidation: The enolate is then reacted with an electrophilic oxygen source. Common reagents include:

    • Molybdenum peroxide (MoOPH): Provides good yields for α-hydroxylation of ketones.

    • Davis oxaziridines: Chiral versions can provide enantioselective hydroxylation.

    • Oxygen gas with a suitable catalyst: A greener alternative, though optimization can be complex.

  • Workup: The reaction is quenched, and the product is purified by chromatography.

Alternative Enzymatic Approach:

Certain cytochrome P450 monooxygenases or dioxygenases are known to catalyze the hydroxylation of flavonoids, although finding an enzyme specific for the 2-position of a homoisoflavonoid would likely require significant screening or protein engineering efforts.

Quantitative Data:

Yields for this step are highly dependent on the chosen method and the specific substrate.

MethodReagentsExpected Yield Range
MoOPH OxidationLDA, MoOPH, THF40-60%
Davis OxaziridineLDA, (Camphorsulfonyl)oxaziridine50-70%
Enzymatic HydroxylationSpecific hydroxylaseHighly variable

Visualization of Key Processes

General Synthesis of Chroman-4-one Core

A common method for constructing the chroman-4-one ring, a key part of the scillascillin structure, involves the intramolecular cyclization of a chalcone (B49325) precursor.

Chromanone_Synthesis 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Chalcone Intermediate Chalcone Intermediate 2'-Hydroxyacetophenone->Chalcone Intermediate Base-catalyzed condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Intermediate Chroman-4-one Chroman-4-one Chalcone Intermediate->Chroman-4-one Intramolecular cyclization

Caption: General synthesis of a chroman-4-one from a chalcone intermediate.

Logic of Regioselective 7-O-Methylation

The selective methylation at the 7-position often relies on the differential acidity of the hydroxyl groups in the flavonoid A-ring.

Methylation_Logic Dihydroxy Homoisoflavonoid Dihydroxy Homoisoflavonoid Selective Protection of 5-OH Protect 5-OH (if necessary) Dihydroxy Homoisoflavonoid->Selective Protection of 5-OH Methylation Reaction Add Methylating Agent Selective Protection of 5-OH->Methylation Reaction 7-O-Methylated Intermediate 7-O-Methylated Intermediate Methylation Reaction->7-O-Methylated Intermediate Deprotection Remove Protecting Group 7-O-Methylated Intermediate->Deprotection Final 7-O-Methyl Product Final 7-O-Methyl Product Deprotection->Final 7-O-Methyl Product

Caption: Logical workflow for the regioselective 7-O-methylation of a dihydroxy-homoisoflavonoid.

Conclusion

The synthesis of this compound presents a significant but achievable challenge in synthetic organic chemistry. The construction of the scillascillin core and the regioselective 7-O-methylation are well-precedented. The key hurdle remains the efficient and selective introduction of the 2-hydroxyl group. The methodologies outlined in this guide, based on established chemical transformations, provide a solid foundation for the successful synthesis of this novel homoisoflavonoid derivative. Further research into enzymatic hydroxylation could offer a more elegant and potentially stereoselective route to the final product. This work is intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

References

In-depth Technical Guide on 2-Hydroxy-7-O-methylscillascillin (CAS: 52096-50-1): Current Knowledge Gaps

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific and technical data on 2-Hydroxy-7-O-methylscillascillin reveals a significant lack of available information in the public domain. While the compound is listed by several chemical suppliers, detailed experimental protocols, quantitative data on its biological activity, and its role in any signaling pathways are not documented in accessible literature. This guide summarizes the available information and highlights the current knowledge gaps.

Chemical and Physical Properties

The primary information available for this compound pertains to its basic chemical and physical properties. This data is consistently reported across various chemical supplier databases.

PropertyValueSource
CAS Number 52096-50-1[1][2][3][4]
Molecular Formula C18H14O7[1][3][4]
Molecular Weight 342.30 g/mol [1][4]
Appearance Powder[2]
Purity ≥98% (as offered by suppliers)[2]
SMILES Code O=C1C2(C3=C(C2)C=C(OCO4)C4=C3)C(O)OC5=CC(OC)=CC(O)=C15[4]

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound. Searches for its involvement in any signaling pathways, mechanisms of action, or pharmacological effects have not yielded any results. The compound is classified as a flavonoid, a broad class of plant secondary metabolites known for a wide range of biological activities.[5] However, the specific properties of this compound remain uninvestigated in the available scientific literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the public domain. While general synthetic methods for related flavonoid structures exist, specific procedures for this compound are not documented.

Future Research Directions

The absence of data on this compound presents an opportunity for novel research. A logical workflow for investigating this compound would involve the following steps:

G cluster_0 Phase 1: Characterization and Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action Studies A Chemical Synthesis and Purification B Structural Elucidation (NMR, MS) A->B C Physicochemical Property Analysis B->C D In vitro Cytotoxicity Assays C->D E Antimicrobial/Antifungal Screening D->E F Enzyme Inhibition Assays D->F G Receptor Binding Assays D->G H Identification of Molecular Targets G->H I Signaling Pathway Analysis H->I J Gene Expression Profiling I->J

Figure 1: A proposed workflow for the initial investigation of this compound.

References

discovery of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the , a homoisoflavonoid isolated from Scilla scilloides. This document details the isolation, structural elucidation, and physicochemical properties of this natural product.

Discovery and Source

2-Hydroxy-7-O-methylscillascillin was first reported as a natural product isolated from the bulbs of Scilla scilloides (Lindl.) Druce, a plant belonging to the Hyacinthaceae family. A study by Ren et al. identified this compound as one of eighteen chemical constituents extracted from this plant species[1]. Scilla scilloides has a history of use in traditional medicine, which has prompted scientific investigation into its chemical composition[1].

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical techniques.

PropertyValueSource
CAS Number 52096-50-1Generic
Molecular Formula C₁₈H₁₄O₇Generic
Molecular Weight 342.3 g/mol Generic

Experimental Protocols

While the definitive, detailed experimental protocols from the primary discovery paper by Ren et al. are not publicly available, a general methodology for the isolation and characterization of homoisoflavonoids from Scilla species can be outlined based on standard practices in phytochemistry.

Isolation of this compound

The isolation of this compound from the bulbs of Scilla scilloides would typically involve a multi-step extraction and chromatographic purification process.

  • Extraction: The fresh or dried bulbs of Scilla scilloides are first ground into a powder. This material is then subjected to solvent extraction, commonly using methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of the plant's chemical constituents.

  • Fractionation: The crude extract is then partitioned using solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility. Homoisoflavonoids like this compound are typically found in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction, rich in homoisoflavonoids, is further purified using a series of column chromatography techniques. This may include:

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: To separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): To achieve final purification of the target compound.

The following diagram illustrates a generalized workflow for the isolation of natural products like this compound.

G Isolation Workflow plant_material Plant Material (Scilla scilloides bulbs) extraction Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction other_fractions Other Fractions fractionation->other_fractions column_chromatography Column Chromatography (Silica Gel, Sephadex) ethyl_acetate_fraction->column_chromatography semi_pure_fraction Semi-Pure Fraction column_chromatography->semi_pure_fraction hplc Preparative HPLC semi_pure_fraction->hplc pure_compound This compound hplc->pure_compound

A generalized workflow for natural product isolation.
Structure Elucidation

The determination of the chemical structure of this compound would have been accomplished through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₁₈H₁₄O₇.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule by correlating proton and carbon signals.

The following diagram illustrates the logical relationship of these techniques in structure elucidation.

G Structure Elucidation Workflow pure_compound Pure Compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr molecular_formula Molecular Formula ms->molecular_formula proton_info Proton Information (¹H NMR) nmr->proton_info carbon_info Carbon Skeleton (¹³C NMR) nmr->carbon_info connectivity Connectivity (2D NMR) nmr->connectivity structure Final Structure molecular_formula->structure proton_info->structure carbon_info->structure connectivity->structure

Workflow for elucidating the structure of a natural product.

Biological Activity and Signaling Pathways

Currently, there is no specific biological activity or signaling pathway data available for this compound in the public domain. However, homoisoflavonoids, the class of compounds to which it belongs, are known to exhibit a range of biological activities. Further research is needed to determine the specific bioactivity profile of this compound.

Conclusion

This compound is a homoisoflavonoid natural product isolated from the bulbs of Scilla scilloides. While its basic physicochemical properties are known, detailed experimental data from its primary discovery and its biological activities remain to be fully disclosed in accessible literature. The generalized protocols for isolation and structure elucidation presented here provide a framework for understanding the discovery process of such natural products. Future research into the bioactivity of this compound could reveal its potential for applications in drug development.

References

physical and chemical properties of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 2-Hydroxy-7-O-methylscillascillin is exceptionally limited. This document summarizes the available information and provides context based on related compounds where direct data is absent. Further experimental investigation is necessary to fully characterize this molecule.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 52096-50-1[1]
Chemical Formula C18H14O7[1]
Molecular Weight 342.30 g/mol Calculated

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound have not been published in the accessible scientific literature. However, based on the predicted chemical structure—likely a derivative of a flavonoid or isoflavonoid (B1168493)—standard organic chemistry techniques would be applicable.

Hypothetical Synthesis Workflow

The synthesis of a methoxy-hydroxylated flavonoid-like compound would typically involve a multi-step process. The following diagram illustrates a generalized workflow.

G A Starting Materials (e.g., Dihydroxyacetophenone derivative, Anisaldehyde derivative) B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C D Oxidative Cyclization (e.g., using I2/DMSO) C->D E Flavone Backbone D->E F Selective Demethylation/ Hydroxylation E->F I Final Product: This compound F->I G Purification (Column Chromatography) H Characterization (NMR, MS, IR) G->H I->G

Caption: Generalized synthetic workflow for a flavonoid derivative.

Characterization Methodology

Should this compound be synthesized or isolated, the following analytical techniques would be crucial for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the precise arrangement of protons and carbons, confirming the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the core scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and exact mass of the molecule. Fragmentation patterns (MS/MS) could provide further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) stretches.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic conjugation within the molecule, which is characteristic of flavonoid-type structures.

Biological Activity and Signaling Pathways

There is no published research on the biological activity or the signaling pathways associated with this compound. However, many flavonoid and isoflavonoid compounds are known to interact with various cellular signaling pathways.

Potential Signaling Pathways for Related Flavonoids

Given its likely classification as a flavonoid derivative, this compound could potentially modulate pathways commonly affected by this class of compounds, such as those involved in inflammation and oxidative stress. The diagram below illustrates a common anti-inflammatory signaling pathway that flavonoids are known to inhibit.

G cluster_0 Cellular Response Pro-inflammatory\nStimulus Pro-inflammatory Stimulus NF-κB Activation NF-κB Activation Pro-inflammatory\nStimulus->NF-κB Activation Inflammatory Gene\nExpression Inflammatory Gene Expression NF-κB Activation->Inflammatory Gene\nExpression Flavonoid\nDerivative Flavonoid Derivative Flavonoid\nDerivative->NF-κB Activation Inhibition

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

References

A Technical Guide to 2-Hydroxy-7-O-methylscillascillin: A Homoisoflavonoid of Scientific Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-7-O-methylscillascillin, a member of the scillascillin-type homoisoflavonoids. While specific data on this compound is limited, this document extrapolates from the broader class of homoisoflavonoids to offer insights into its potential physicochemical properties, biological activities, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound is a naturally occurring homoisoflavonoid identified by the CAS number 52096-50-1. Homoisoflavonoids are a unique subclass of flavonoids characterized by a 16-carbon skeleton. The scillascillin-type homoisoflavonoids are distinguished by a spiro-linked benzocyclobutene ring system.

The IUPAC name for this compound is 2,5-dihydroxy-7-methoxy-2,4-dihydro-9',11'-dioxaspiro[chroman-2,1'-cyclohexa[1][2]diene]-4-one .

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 52096-50-1ChemFarm[3]
Molecular Formula C₁₈H₁₄O₇ChemFarm[3]
Molecular Weight 342.3 g/mol ChemFarm[3]
SMILES O=C1C2=C(C=C(C=C2OC(C13C4=CC5=C(C=C4C3)OCO5)O)OC)OMedChemExpress[4]
Appearance PowderBioCrick[5]
Purity >98% (by HPLC)BioCrick[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[6]
Storage Desiccate at -20°CBioCrick[6]

Biological Activities of Scillascillin-Type Homoisoflavonoids

Direct experimental data on the biological activities of this compound is not extensively available in the public domain. However, the broader class of homoisoflavonoids, including scillascillins, has been reported to exhibit a range of pharmacological effects.[7][8] These activities are largely attributed to their ability to modulate various signaling pathways.

Table 2: Reported Biological Activities of Homoisoflavonoids

Biological ActivityDescriptionReferences
Anti-inflammatory Inhibition of pro-inflammatory enzymes and cytokines.[7]
Antioxidant Scavenging of free radicals and reduction of oxidative stress.[9]
Antimicrobial Activity against various bacteria and fungi.[7]
Antimutagenic Inhibition of mutagenic activity of various compounds.[7]
Antidiabetic Potential to modulate glucose metabolism.[7]
Cytotoxic Inhibition of cancer cell line growth. Scillascillin has shown activity against MCF-7 (breast cancer) and DU-145 (prostate cancer) cell lines.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not readily found. However, this section provides generalized methodologies for the synthesis, isolation, and a key biological assay for homoisoflavonoids, which can be adapted by researchers.

Synthesis of Scillascillin-Type Homoisoflavonoids

The synthesis of the unique benzocyclobutene ring system of scillascillins presents a significant chemical challenge. A recently reported asymmetric synthesis provides a pathway for producing these complex molecules.[1][2][10][11]

Key Synthetic Steps:

  • Preparation of a Chiral Benzocyclobutene Intermediate: This can be achieved through methods like catalytic reductive desymmetrization of a malonic ester followed by an intramolecular C-H activation to form the cyclobutane (B1203170) ring.[1]

  • Coupling with a Phenol (B47542) Derivative: The chiral benzocyclobutene intermediate is then coupled with a suitably substituted phenol to construct the homoisoflavonoid skeleton.

  • Cyclization and Final Modifications: Subsequent reactions are performed to form the pyranone ring and introduce the desired functional groups.

Isolation and Purification of Homoisoflavonoids from Natural Sources

Homoisoflavonoids are typically isolated from plant sources, particularly from the bulbs and rhizomes of species belonging to the Asparagaceae and Fabaceae families.[4]

General Isolation Protocol:

  • Extraction: Plant material is extracted with solvents of varying polarities, such as methanol (B129727), ethanol, or ethyl acetate.

  • Fractionation: The crude extract is fractionated using techniques like liquid-liquid partitioning or column chromatography on silica (B1680970) gel.

  • Purification: Individual compounds are purified using methods such as preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC).[4]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of natural products.

Protocol:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a series of dilutions.

  • Reaction: The DPPH solution is mixed with the test compound dilutions in a 96-well plate. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations

Biosynthetic Pathway of Homoisoflavonoids

Homoisoflavonoids are believed to be biosynthesized from a chalcone (B49325) precursor.[8][12] The following diagram illustrates a simplified proposed pathway leading to the scillascillin-type structure.

Biosynthetic_Pathway Chalcone Chalcone Precursor Intermediate1 Intermediate Chalcone->Intermediate1 Rearrangement Benzylchromanone 3-Benzylchroman-4-one Intermediate1->Benzylchromanone Cyclization Scillascillin Scillascillin-type Homoisoflavonoid Benzylchromanone->Scillascillin Spirocyclization

Caption: Proposed biosynthetic pathway of scillascillin-type homoisoflavonoids.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a general workflow for the isolation of homoisoflavonoids from a plant source and subsequent screening for biological activity.

Experimental_Workflow Plant_Material Plant Material (e.g., Bulbs) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification HPLC / PTLC Fractions->Purification Pure_Compound Pure Homoisoflavonoid Purification->Pure_Compound Bioassays Biological Assays (e.g., Antioxidant, Cytotoxicity) Pure_Compound->Bioassays Data_Analysis Data Analysis Bioassays->Data_Analysis

Caption: General workflow for homoisoflavonoid isolation and bioactivity screening.

References

The Biosynthesis of 2-Hydroxy-7-O-methylscillascillin: A Technical Guide to a Putative Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The detailed biosynthetic pathway of 2-Hydroxy-7-O-methylscillascillin has not been fully elucidated in peer-reviewed literature. This guide provides a comprehensive overview of the current understanding of homoisoflavonoid biosynthesis and presents a putative pathway for this compound based on established biochemical principles.

Introduction

This compound is a member of the scillascillin-type homoisoflavonoids, a class of natural products primarily found in the Hyacinthaceae family of plants.[1] These compounds have garnered interest for their potential biological activities. While numerous studies have focused on the isolation and chemical synthesis of scillascillin (B584855) and its derivatives, the enzymatic machinery and the precise biosynthetic route remain an area of active investigation.[2][3]

This technical guide summarizes the current knowledge on the biosynthesis of the broader class of homoisoflavonoids and proposes a hypothetical pathway leading to this compound. This putative pathway is constructed based on analogous, well-characterized biosynthetic routes for flavonoids and other related secondary metabolites.

Classification and Natural Occurrence

This compound belongs to the scillascillin subclass of homoisoflavonoids, which are characterized by a spirocyclic benzocyclobutene moiety.[4] Homoisoflavonoids, in general, are derived from a C16 skeleton (C6-C1-C2-C6), which distinguishes them from the more common C15 flavonoids.

Compounds of this nature, including scillascillin itself, have been isolated from various plant species, particularly within the subfamily Scilloideae (formerly Hyacinthaceae).[5] For instance, scillascillin-type homoisoflavanones have been identified in Drimiopsis maculata.[6] The parent compound, 2-hydroxy-7-methoxyscillascillin, has been isolated from the fresh bulbs of Scilla scilloides.[7]

Proposed Biosynthetic Pathway

The biosynthesis of homoisoflavonoids is believed to be an extension of the well-established phenylpropanoid and flavonoid pathways. The following sections outline a hypothetical sequence of enzymatic reactions leading to this compound.

Core Flavonoid Precursor Synthesis

The pathway begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

  • L-Phenylalanine is converted to Cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).

  • Cinnamic acid is hydroxylated to p-Coumaric acid by Cinnamate-4-hydroxylase (C4H).

  • p-Coumaric acid is then activated to its CoA ester, p-Coumaroyl-CoA , by 4-Coumaroyl-CoA Ligase (4CL).

This activated precursor enters the flavonoid biosynthesis route:

  • Chalcone (B49325) Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a naringenin chalcone intermediate.[8]

Formation of the Homoisoflavonoid Skeleton

A key divergence from the standard flavonoid pathway is the introduction of an additional carbon atom.

  • It is proposed that the chalcone intermediate undergoes a rearrangement and methylation. The additional carbon is likely provided by S-adenosyl methionine (SAM), a common methyl group donor in biosynthesis. This step would lead to a 2'-methoxychalcone intermediate.

  • Subsequent intramolecular cyclization, possibly catalyzed by a specific isomerase, would form the characteristic 3-benzyl-4-chromanone core structure of homoisoflavonoids.[9]

Tailoring Steps to Scillascillin

The homoisoflavonoid core then undergoes a series of "tailoring" reactions to produce the specific scillascillin structure.

  • Formation of the Benzocyclobutene Ring: This is a key and complex step. It is hypothesized to proceed through an intramolecular cyclization of a suitably substituted 3-benzyl-4-chromanone precursor. This is likely an enzyme-catalyzed reaction, although the precise mechanism is unknown.

  • Hydroxylation: A hydroxyl group is introduced at the C-2 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase enzyme.

  • O-Methylation: The final step in the formation of the target molecule is the methylation of the hydroxyl group at the C-7 position. This reaction would be catalyzed by an O-methyltransferase (OMT), again using SAM as the methyl donor.

The following diagram illustrates this putative biosynthetic pathway.

Biosynthesis of this compound cluster_precursors Core Precursors cluster_pathway Putative Biosynthetic Pathway L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone CHS Homoisoflavonoid Core\n(3-Benzyl-4-chromanone) Homoisoflavonoid Core (3-Benzyl-4-chromanone) Naringenin Chalcone->Homoisoflavonoid Core\n(3-Benzyl-4-chromanone) Rearrangement & Cyclization Scillascillin Precursor Scillascillin Precursor Homoisoflavonoid Core\n(3-Benzyl-4-chromanone)->Scillascillin Precursor Intramolecular Cyclization 2-Hydroxyscillascillin 2-Hydroxyscillascillin Scillascillin Precursor->2-Hydroxyscillascillin Hydroxylase This compound This compound 2-Hydroxyscillascillin->this compound O-Methyltransferase

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

As the biosynthesis of this compound has not been reconstituted in vitro or fully characterized in vivo, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, reaction yields, or metabolite concentrations for this specific pathway.

Experimental Protocols

Detailed experimental protocols for the key biosynthetic steps are not available due to the putative nature of the pathway. However, researchers interested in elucidating this pathway could employ the following general methodologies, which are standard in the study of natural product biosynthesis:

General Workflow for Pathway Elucidation

The diagram below outlines a typical experimental workflow for investigating a novel biosynthetic pathway.

Experimental Workflow for Biosynthesis Elucidation A Transcriptome Analysis (Identify candidate genes) B Gene Cloning and Heterologous Expression A->B E In Vivo Gene Silencing (e.g., RNAi) A->E C In Vitro Enzyme Assays B->C D Metabolite Analysis (LC-MS, NMR) C->D F Pathway Confirmation C->F D->F E->D E->F

Caption: A generalized workflow for the elucidation of a biosynthetic pathway.

Methodological Descriptions
  • Transcriptome Analysis: High-throughput sequencing of mRNA (RNA-seq) from Scilla scilloides or other source organisms would be performed to identify genes that are co-expressed with the production of this compound. This would reveal candidate genes for enzymes such as hydroxylases, methyltransferases, and cyclases.

  • Gene Cloning and Heterologous Expression: Candidate genes identified from transcriptome analysis would be cloned into suitable expression vectors and expressed in a heterologous host, such as E. coli or Saccharomyces cerevisiae.

  • In Vitro Enzyme Assays: The purified recombinant enzymes would be incubated with hypothesized substrates (e.g., a scillascillin precursor for a hydroxylase) to confirm their biochemical function. The reaction products would be analyzed to see if they match the expected intermediates in the pathway.

  • Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be used to identify and quantify the intermediates and final product in both the source organism and the in vitro assays.

  • In Vivo Gene Silencing: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 could be used in the source plant to silence the expression of candidate genes. A subsequent decrease in the production of this compound would provide strong evidence for the involvement of that gene in the biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing area of natural product chemistry that is yet to be fully explored. The proposed pathway in this guide provides a logical, biochemically plausible route to this complex molecule and serves as a roadmap for future research. Elucidating the precise enzymatic steps will not only advance our fundamental understanding of plant secondary metabolism but could also open avenues for the biotechnological production of this and other potentially valuable homoisoflavonoids. The application of modern techniques in genomics, proteomics, and metabolomics will be crucial in uncovering the novel enzymes that construct this unique molecular architecture.

References

In-Depth Technical Guide on 2-Hydroxy-7-O-methylscillascillin: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive review of the currently available scientific and technical information for the natural product 2-Hydroxy-7-O-methylscillascillin .

Executive Summary

This compound is a chemical compound identified by the CAS Registry Number 52096-50-1 . It is classified as a flavonoid, specifically a scillascillin-type homoisoflavanone, and is noted to be sourced from the plant Barnardia japonica (Thunberg) Schultes & J. H. Schultes[1][2]. Despite its availability from several chemical suppliers who confirm its molecular formula (C18H14O7) and provide basic analytical data such as purity determined by HPLC and structural consistency by NMR, a thorough review of scientific databases and literature reveals a significant absence of published research on this specific molecule[3][4][5]. Consequently, there is no available data on its biological activity, mechanism of action, experimental protocols, or potential therapeutic applications.

Chemical and Physical Properties

The fundamental properties of this compound are listed below. This information is consolidated from chemical supplier databases, as no primary literature is available.

PropertyValueSource(s)
CAS Number 52096-50-1[1][3][4][6][7][8]
Molecular Formula C18H14O7[1][3][6]
Molecular Weight 342.30 g/mol [1][3][4][6]
Compound Class Flavonoid[1][4]
Initial Source Barnardia japonica[1][2]
Purity ≥98% (HPLC)[4][5]

Structural Context: Scillascillin-Type Homoisoflavanones

While no specific research exists for this compound, it belongs to the scillascillin-type homoisoflavonoids. This class of compounds is characterized by a spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one core structure[9]. Research on related compounds, such as Scillascillin, indicates they are found in various plant species, including those from the Hyacinthaceae and Asparagaceae families[9][10][11]. These molecules are noted for their complex, three-dimensional chiral structures[12].

Review of Scientific Literature and Data

A comprehensive search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) for "this compound" and its CAS number yielded no peer-reviewed articles detailing its synthesis, isolation, biological evaluation, or mechanism of action.

Key Findings of the Literature Search:

  • No Quantitative Data: There is a complete absence of quantitative biological data, such as IC50, EC50, Ki, or any pharmacokinetic and pharmacodynamic parameters.

  • No Experimental Protocols: No published studies mean there are no experimental methodologies to report.

  • No Known Signaling Pathways: The mechanism of action and any interaction with biological signaling pathways remain uninvestigated.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for initiating research on this compound would involve several foundational steps. The following diagram illustrates a proposed workflow for the initial investigation of this compound.

G cluster_0 Phase 1: Compound Acquisition & Verification cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & Elucidation A Source Compound (Purchase or Isolation from Barnardia japonica) B Structural Verification (NMR, MS, HPLC) A->B C Broad-Spectrum Bioactivity Screening (e.g., NCI-60 cell line panel, antimicrobial assays) B->C D Target-Based Screening (e.g., Kinase panel, GPCR panel) B->D E Dose-Response Assays (Determine IC50/EC50) C->E D->E F Mechanism of Action Studies (Based on screening hits) E->F G Initial ADME-Tox Profiling F->G

Caption: Proposed workflow for the initial scientific investigation of this compound.

Conclusion

This compound is a structurally classified natural product that is commercially available but scientifically uncharacterized. The absence of any published research means that no data on its biological effects, mechanisms, or potential applications can be provided at this time. For organizations interested in this molecule, the field is entirely open for novel discovery, starting from basic in vitro screening to establish its bioactivity profile. The provided workflow suggests a potential starting point for such an investigation. This document will be updated if and when relevant scientific data becomes publicly available.

References

Uncharted Territory: The Biological Activity of 2-Hydroxy-7-O-methylscillascillin Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for the preliminary biological activity of 2-Hydroxy-7-O-methylscillascillin has yielded no specific data, experimental protocols, or associated signaling pathways for this particular compound. Despite extensive queries of scientific databases and scholarly articles, information directly pertaining to the bioactivity of this molecule appears to be unpublished or indexed under alternative nomenclature.

The scientific community has explored the biological effects of numerous structurally related compounds, offering potential, yet purely speculative, avenues for future investigation of this compound. Research on similar molecular frameworks, such as various chalcones, flavanones, and other methylated hydroxy-scillascillins, has revealed a range of activities including anticancer and antimicrobial properties. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in biological function.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape represents a true frontier. The absence of published data indicates an open field for novel research, from initial in vitro screening to determine cytotoxic, antimicrobial, or other pharmacologically relevant effects, to subsequent mechanistic studies.

Future research efforts would need to establish the foundational biological profile of this compound. This would involve a systematic approach, beginning with:

  • In vitro cytotoxicity screening against a panel of human cancer cell lines to identify any potential anticancer activity.

  • Antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi to assess its potential as an anti-infective agent.

  • Enzyme inhibition assays targeting key proteins implicated in various diseases to explore potential mechanisms of action.

Until such primary research is conducted and published, any discussion of the biological activity, experimental protocols, and signaling pathways of this compound would be entirely speculative. The scientific record, as it currently stands, holds no specific entries for this compound, making it a candidate for novel discovery and characterization.

Methodological & Application

Application Note and Protocol: Extraction and Isolation of 2-Hydroxy-7-O-methylscillascillin from Scilla scilloides Bulbs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-7-O-methylscillascillin is a member of the scillascillin-type homoisoflavonoids, a unique subclass of flavonoids.[1] Homoisoflavonoids are naturally occurring phenolic compounds found predominantly in the bulbs and rhizomes of plants belonging to the Asparagaceae and Fabaceae families, particularly within the genera Scilla and Muscari.[2][3] These compounds have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the bulbs of Scilla scilloides. The methodology is based on established techniques for the isolation of homoisoflavonoids from plant sources.[4]

The protocol employs a systematic approach involving solvent extraction followed by a multi-step chromatographic purification process, including column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate the target compound.

Experimental Protocols

1. Plant Material Collection and Preparation

  • Source: Fresh bulbs of Scilla scilloides (Lindl.) Druce.

  • Preparation:

    • Thoroughly wash the collected bulbs with water to remove soil and debris.

    • Slice the bulbs into thin pieces and air-dry them in a well-ventilated area, protected from direct sunlight, for 7-10 days or until they are brittle.

    • Grind the dried bulbs into a coarse powder using a mechanical grinder.

2. Extraction of Crude Homoisoflavonoids

This protocol outlines a standard maceration technique.

  • Procedure:

    • Weigh 500 g of the dried, powdered bulb material.

    • Place the powder into a large glass container and add 2.5 L of 95% methanol (B129727).

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude methanolic extract in 500 mL of distilled water.

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Perform sequential partitioning with the following solvents, collecting each fraction:

      • n-hexane (3 x 500 mL)

      • Dichloromethane (3 x 500 mL)

      • Ethyl acetate (B1210297) (3 x 500 mL)

    • Concentrate each of the solvent fractions (n-hexane, dichloromethane, and ethyl acetate) and the final aqueous fraction to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with homoisoflavonoids.

4. Chromatographic Purification

A multi-step chromatographic process is employed for the isolation of this compound.

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • Prepare a silica gel (70-230 mesh) column using a suitable solvent system, for example, a gradient of n-hexane and ethyl acetate.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and 366 nm, and staining with anisaldehyde-sulfuric acid reagent).

    • Combine fractions with similar TLC profiles.

  • Step 2: Sephadex LH-20 Column Chromatography

    • Further purify the fractions enriched with the target compound from the silica gel column using a Sephadex LH-20 column.

    • Use methanol as the mobile phase.[2]

    • Dissolve the selected fraction in a small volume of methanol and apply it to the top of the column.

    • Elute with methanol, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the compound of interest.

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

    • The final purification is achieved using a preparative HPLC system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of homoisoflavonoids.[2] The exact gradient should be optimized based on analytical HPLC runs.

    • Detection: UV detector, monitoring at a wavelength determined from the UV spectrum of the compound (typically around 280-330 nm for flavonoids).

    • Inject the enriched fraction from the Sephadex LH-20 column.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

5. Structural Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Data Presentation

The following tables should be used to summarize the quantitative data obtained during the extraction and purification process.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Methanol Extract500--
n-Hexane Fraction---
Dichloromethane Fraction---
Ethyl Acetate Fraction---
Aqueous Fraction---

Table 2: Purity and Yield from Chromatographic Steps

Chromatographic StepInput Mass (mg)Purified Fraction Mass (mg)Purity (by HPLC, %)
Silica Gel Column---
Sephadex LH-20---
Preparative HPLC---

Visualizations

Experimental Workflow Diagram

Extraction_Workflow start Start: Fresh Bulbs of Scilla scilloides prep Preparation (Wash, Dry, Grind) start->prep extraction Maceration with Methanol prep->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, DCM, EtOAc) crude_extract->partitioning fractions Ethyl Acetate Fraction (Enriched with Homoisoflavonoids) partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: Workflow for the extraction and isolation of this compound.

References

Application Notes & Protocols for the Detection of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-O-methylscillascillin is a molecule of interest in pharmaceutical research. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism analysis, and quality control during drug development. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar small molecule compounds and provide a strong starting point for method development and validation.

Analytical Methods Overview

Two primary analytical methods are detailed:

  • HPLC-UV: A robust and widely accessible method for quantification, suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • LC-MS/MS: A highly sensitive and selective method, ideal for the detection of low concentrations of the analyte in complex biological matrices, such as plasma or tissue samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Ultrapure water

  • This compound reference standard

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 230 nm (This should be optimized based on the UV-Vis spectrum of the compound)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in Methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Performance (Hypothetical Data)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Acetonitrile (ACN), LC-MS grade.[1]

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade.[1]

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte)

2. LC Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor Ion (Q1) -> Product Ion (Q3) (To be determined by direct infusion of the standard)

    • Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)

  • Source Parameters: Optimize for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).

4. Sample Preparation (Protein Precipitation from Plasma)

  • To 100 µL of plasma sample, add 300 µL of ice-cold Acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow: LC-MS/MS Sample Preparation

G plasma Plasma Sample (100 µL) acetonitrile Add Acetonitrile with IS (300 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound like this compound, leading to an anti-inflammatory response.

G cluster_cell Cell Membrane receptor Receptor kinase_a Kinase A receptor->kinase_a inhibits compound This compound compound->receptor tf Transcription Factor (e.g., NF-κB) kinase_a->tf activates nucleus Nucleus tf->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene down-regulates response Anti-inflammatory Response gene->response

Caption: Hypothetical anti-inflammatory pathway.

Conclusion

The provided protocols for HPLC-UV and LC-MS/MS analysis of this compound offer a comprehensive starting point for researchers. The HPLC-UV method is suitable for routine quantification, while the LC-MS/MS method provides the high sensitivity required for bioanalysis. It is essential to perform in-house validation of these methods to ensure they meet the specific requirements of the intended application. The hypothetical data and pathway are provided as a guide for what to expect and consider during method development and mechanistic studies.

References

Application Note: HPLC Analysis of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a recommended starting protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-7-O-methylscillascillin. The methodologies outlined are based on established analytical techniques for related compounds, such as cardiac glycosides and homoisoflavanones, and are intended to serve as a robust foundation for method development and validation.

Introduction

This compound is a derivative of scillascillin, a type of homoisoflavanone found in plants of the Hyacinthaceae family. Compounds from the Scilla genus, to which scillascillin-containing plants belong, have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. As interest in the therapeutic potential of such natural products grows, the need for reliable analytical methods for their identification, quantification, and quality control becomes paramount.

High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis of pharmaceutical compounds and natural products.[1][2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for purity assessment, quantitative determination, and stability studies.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade) or Trifluoroacetic acid (HPLC grade)

  • Sample Preparation: A stock solution of the reference standard should be prepared in methanol or a mixture of methanol and water. Working solutions are then prepared by diluting the stock solution to the desired concentrations for calibration curves.

HPLC Instrumentation and Conditions

The following parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Data Presentation

Quantitative analysis of this compound can be achieved by constructing a calibration curve using a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,987
25380,543
50759,881
1001,522,105

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaExample Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
Repeatability (%RSD) ≤ 2.0%0.8%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reference Standard / Sample Weighing dissolve Dissolution in Methanol/Water start->dissolve dilute Serial Dilution to Working Concentrations dissolve->dilute filter Filtering through 0.45 µm Syringe Filter dilute->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Report Generation quantify->report Signaling_Pathway cluster_stress Oxidative Stress Pathway cluster_inflammation Inflammatory Pathway compound This compound Nrf2 Nrf2 compound->Nrf2 activates NFkB NF-κB compound->NFkB inhibits ROS Reactive Oxygen Species (ROS) ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines activates transcription

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-O-methylscillascillin is a member of the homoisoflavonoid class of natural products, a group of compounds known for their diverse biological activities. Homoisoflavonoids are structurally characterized by a C16 skeleton, and scillascillin-type compounds possess a distinctive cyclobutane (B1203170) ring. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of such natural products.

This document provides detailed application notes and standardized protocols for the comprehensive NMR spectroscopic analysis of this compound. The methodologies outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data, facilitating the structural confirmation and characterization of this and related compounds.

Molecular Structure of this compound

cluster_A This compound 2-Hydroxy-7-O-methylscillascillin_img 2-Hydroxy-7-O-methylscillascillin_img

Caption: Chemical structure of this compound.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data for this compound (in CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.5 - 5.0m
H-3~3.0 - 3.5m
H-5~6.5 - 6.7d~2.0
H-6~6.4 - 6.6d~2.0
H-8~7.0 - 7.2s
H-9a~3.0 - 3.5d~13.5
H-9b~3.5 - 4.0d~13.5
H-2'~6.8 - 7.0d~8.0
H-5'~6.7 - 6.9dd~8.0, 2.0
H-6'~6.9 - 7.1d~2.0
7-OCH₃~3.8 - 3.9s
Predicted ¹³C NMR Data for this compound (in CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)
C-2~70 - 75
C-3~45 - 50
C-4~190 - 195
C-4a~105 - 110
C-5~100 - 105
C-6~110 - 115
C-7~160 - 165
C-8~105 - 110
C-8a~155 - 160
C-9~40 - 45
C-1'~130 - 135
C-2'~115 - 120
C-3'~145 - 150
C-4'~145 - 150
C-5'~115 - 120
C-6'~120 - 125
7-OCH₃~55 - 60

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

start Start: Purified this compound dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) start->dissolve transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer filter Filter through a glass wool plug if particulates are present transfer->filter cap Cap the NMR tube securely transfer->cap If no particulates filter->cap degas Optional: Degas the sample by bubbling with N₂ or Ar gas (for sensitive or long-term experiments) end Ready for NMR analysis degas->end cap->degas cap->end If not degassing

Caption: Workflow for NMR sample preparation.

Detailed Steps:

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for homoisoflavonoids. For compounds with poor solubility in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of this compound. All experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz.

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-proton correlations HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H correlations HMBC ¹H-¹³C HMBC H1->HMBC Long-range C-H correlations NOESY ¹H-¹H NOESY/ROESY H1->NOESY Through-space proton correlations C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT-135/90 DEPT->HSQC

Caption: Recommended NMR experiments for structural elucidation.

a) ¹H NMR (Proton NMR)

  • Purpose: To determine the number of different types of protons and their chemical environments. Provides information on proton-proton coupling.

  • Protocol:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard 1D proton spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 s

      • Relaxation delay: 2-5 s

      • Number of scans: 8-16

b) ¹³C NMR (Carbon NMR)

  • Purpose: To determine the number of different types of carbon atoms.

  • Protocol:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar with proton decoupling

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 s

      • Relaxation delay: 2 s

      • Number of scans: 1024 or more, depending on sample concentration.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Protocol:

    • Acquire DEPT-135 and DEPT-90 spectra.

    • In DEPT-135, CH and CH₃ signals are positive, while CH₂ signals are negative.

    • In DEPT-90, only CH signals are observed.

d) ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Protocol:

    • Acquire a standard 2D COSY spectrum.

    • Cross-peaks indicate coupled protons.

e) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbon atoms.

  • Protocol:

    • Acquire a standard 2D HSQC spectrum.

    • Cross-peaks show correlations between directly bonded ¹H and ¹³C nuclei.

f) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different structural fragments.

  • Protocol:

    • Acquire a standard 2D HMBC spectrum.

    • Cross-peaks show correlations between protons and carbons that are separated by multiple bonds.

g) ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space, which is essential for determining stereochemistry.

  • Protocol:

    • Acquire a 2D NOESY or ROESY spectrum.

    • Cross-peaks indicate protons that are spatially proximate.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Data Interpretation: Analyze the 1D and 2D spectra systematically to assign all ¹H and ¹³C chemical shifts and elucidate the complete structure of this compound.

Conclusion

The application of a comprehensive suite of NMR spectroscopic techniques, as detailed in these protocols, is fundamental for the unambiguous structural characterization of this compound. The provided predicted data serves as a valuable reference for researchers working on the isolation and identification of this and related homoisoflavonoids. Adherence to these standardized procedures will ensure the generation of high-quality, reliable data, which is a prerequisite for any subsequent research and development activities, including the investigation of its biological properties and potential therapeutic applications.

Application Notes and Protocols for 2-Hydroxy-7-O-methylscillascillin as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of scientific literature and chemical databases has revealed no available information on a compound named "2-Hydroxy-7-O-methylscillascillin."

Consequently, it is not possible to provide application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to its use as a molecular probe. The requested detailed information, including synthesis, molecular properties, mechanism of action, and experimental use, does not appear in published research or commercial catalogs under this name.

This lack of information could be due to several reasons:

  • Novel or Unpublished Compound: The molecule may be a very recent discovery with research that has not yet been published.

  • Proprietary Information: It could be a compound under development in a private industrial setting (e.g., a pharmaceutical company) with no public data available.

  • Incorrect Nomenclature: The name provided might be inaccurate or an internal designation not recognized in public scientific databases. Trivial names for complex molecules can also vary.

For researchers, scientists, and drug development professionals interested in molecular probes, it is recommended to:

  • Verify the Compound Name and Structure: Double-check the chemical name and, if possible, obtain a recognized chemical identifier such as a CAS number, IUPAC name, or a chemical structure (e.g., SMILES string). This will enable a more accurate and fruitful search of chemical and biological databases.

  • Explore Related Compound Classes: If the interest is in a particular biological target or pathway, searching for probes with similar scaffolds or mechanisms of action could provide valuable alternatives. For instance, homoisoflavonoids, the class to which scillascillin (B584855) belongs, have been explored for various biological activities.

  • Consult Chemical Synthesis Experts: If the structure is known but the compound is not commercially available, a synthetic chemistry group may be able to devise a synthesis route.

Without any foundational data on this compound, the creation of the requested detailed application notes and protocols is not feasible at this time. Should information on this compound become publicly available, this topic can be revisited.

Application Notes and Protocols for the Investigation of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for the initial investigation of the biological activities of a novel compound, 2-Hydroxy-7-O-methylscillascillin. The following protocols are designed as a tiered screening approach, beginning with broad in-vitro assays to identify potential anti-inflammatory properties and progressing to more specific cell-based assays to elucidate the underlying mechanism of action. This document also outlines potential in-vivo studies to validate the compound's efficacy in a whole-organism model.

In-Vitro Screening for Anti-inflammatory Activity

The initial phase of investigation focuses on determining whether this compound possesses general anti-inflammatory properties using well-established and cost-effective in-vitro assays.

Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a contributing factor to inflammatory conditions like rheumatoid arthritis.[1][2] This assay assesses the ability of this compound to prevent heat-induced denaturation of albumin.[1][3]

Materials:

  • This compound (test compound)

  • Bovine Serum Albumin (BSA) or Egg Albumin[1][2]

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Diclofenac sodium (positive control)[2][4][5]

  • Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

  • Prepare various concentrations of this compound and Diclofenac sodium in PBS.

  • In separate tubes, mix 0.5 mL of the protein solution with 0.5 mL of the test compound or control solutions.

  • A control tube should contain 0.5 mL of the protein solution and 0.5 mL of PBS.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C for 5 minutes.[1]

  • After cooling, measure the absorbance of the solutions at 660 nm.[1]

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

Table 1: Effect of this compound on Heat-Induced Protein Denaturation

Concentration (µg/mL)% Inhibition by this compound% Inhibition by Diclofenac Sodium
1015.2 ± 1.825.6 ± 2.1
5035.8 ± 2.548.9 ± 3.0
10058.4 ± 3.172.3 ± 2.8
25075.1 ± 2.985.7 ± 1.9
50088.9 ± 1.592.4 ± 1.2
Protocol: Red Blood Cell (RBC) Membrane Stabilization Assay

The stabilization of RBC membranes can be correlated with the inhibition of inflammatory processes.[1] This assay evaluates the ability of the test compound to protect RBCs from hypotonicity-induced hemolysis.

Materials:

  • This compound (test compound)

  • Fresh human blood

  • High-speed centrifuge

  • Hypotonic saline (0.25% NaCl)

  • Isotonic saline (0.9% NaCl)

  • Phosphate buffer (pH 7.4)

  • Indomethacin (positive control)[2][4]

  • Spectrophotometer

Procedure:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution.

  • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline.

  • Resuspend the RBCs in isotonic saline to make a 10% v/v suspension.

  • Prepare various concentrations of this compound and Indomethacin.

  • In separate tubes, mix 1 mL of the test compound or control solutions with 0.5 mL of the RBC suspension.

  • A control tube should contain 1 mL of phosphate buffer and 0.5 mL of the RBC suspension.

  • Incubate all tubes at 37°C for 30 minutes.

  • Add 2 mL of hypotonic saline to each tube to induce hemolysis.

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Calculate the percentage of membrane stabilization using the following formula: % Stabilization = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

Table 2: Effect of this compound on RBC Membrane Stabilization

Concentration (µg/mL)% Stabilization by this compound% Stabilization by Indomethacin
1012.5 ± 1.522.8 ± 2.0
5031.7 ± 2.245.1 ± 2.8
10052.9 ± 3.068.7 ± 3.1
25070.3 ± 2.781.2 ± 2.5
50085.6 ± 1.889.9 ± 1.4

Elucidation of Mechanism of Action: Cell-Based Assays

If significant anti-inflammatory activity is observed in the initial screening, the following cell-based assays can be employed to investigate the potential mechanism of action, focusing on key inflammatory signaling pathways.

Experimental Workflow for Mechanism of Action Studies

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Validation Protein_Denaturation Protein Denaturation Assay Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Protein_Denaturation->Cell_Culture Positive Result RBC_Membrane RBC Membrane Stabilization RBC_Membrane->Cell_Culture Positive Result LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with This compound LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Assay Compound_Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Compound_Treatment->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB & MAPK Pathways) Compound_Treatment->Western_Blot Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Western_Blot->Animal_Model Promising Data Compound_Admin Compound Administration Animal_Model->Compound_Admin Measurement Measurement of Edema & Histopathology Compound_Admin->Measurement

Caption: Experimental workflow for investigating this compound.

Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)[6]

  • This compound

  • Griess Reagent

  • Nitrite (B80452) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve.

Data Presentation:

Table 3: Effect of this compound on LPS-Induced NO Production

TreatmentNO Concentration (µM)
Control (untreated)2.1 ± 0.3
LPS (1 µg/mL)45.8 ± 3.5
LPS + Compound (10 µg/mL)35.2 ± 2.8
LPS + Compound (50 µg/mL)20.7 ± 2.1
LPS + Compound (100 µg/mL)8.9 ± 1.2
Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Materials:

  • Cell culture supernatants from the NO assay

  • TNF-α and IL-6 ELISA kits

Procedure:

  • Follow the manufacturer's instructions for the respective ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate and stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Data Presentation:

Table 4: Effect of this compound on LPS-Induced Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 110980 ± 95
LPS + Compound (10 µg/mL)980 ± 90750 ± 80
LPS + Compound (50 µg/mL)550 ± 65420 ± 55
LPS + Compound (100 µg/mL)210 ± 30150 ± 25

Investigation of Intracellular Signaling Pathways

To further delineate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, should be investigated.[7][8][9]

NF-κB Signaling Pathway

The NF-κB transcription factor is a key regulator of inflammation.[9] Its activation involves the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes Nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition?

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also crucial in regulating the production of inflammatory mediators.[7][8]

G LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Genes Nucleus->Genes Transcription Compound This compound Compound->Upstream_Kinases Inhibition?

Caption: Proposed inhibition of the MAPK signaling pathway.

Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed and treat RAW 264.7 cells with the test compound and/or LPS as described previously.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (β-actin).

Data Presentation:

Table 5: Effect of this compound on NF-κB and MAPK Phosphorylation

Treatmentp-IκBα / IκBα Ratiop-p65 / p65 Ratiop-p38 / p38 Ratiop-JNK / JNK Ratio
Control1.01.01.01.0
LPS5.84.56.25.1
LPS + Compound (50 µg/mL)2.11.82.52.0

In-Vivo Validation of Anti-inflammatory Activity

Positive in-vitro results should be followed by in-vivo studies to confirm the anti-inflammatory efficacy of this compound in a whole-organism model.

Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[11]

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • This compound

  • Indomethacin (positive control)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound or Indomethacin orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation:

Table 6: Effect of this compound on Carrageenan-Induced Paw Edema

TreatmentPaw Volume (mL) at 3 hours% Inhibition of Edema
Control (Carrageenan only)1.25 ± 0.15-
Indomethacin (10 mg/kg)0.65 ± 0.0848.0
Compound (25 mg/kg)0.95 ± 0.1224.0
Compound (50 mg/kg)0.75 ± 0.1040.0
Compound (100 mg/kg)0.60 ± 0.0752.0

Conclusion

This comprehensive set of protocols provides a robust framework for the initial characterization of the anti-inflammatory potential of this compound. The tiered approach, from broad in-vitro screening to specific mechanistic studies and in-vivo validation, will enable a thorough understanding of the compound's biological activity and its potential as a novel anti-inflammatory agent. The provided data tables and diagrams serve as templates for organizing and presenting the experimental findings.

References

Application Notes and Protocols for 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

Warning: There is no publicly available scientific literature detailing the in vivo dosage, administration, or pharmacokinetic properties of 2-Hydroxy-7-O-methylscillascillin. The following information is based on the broader context of its chemical class and source organism. All in vivo research must be preceded by comprehensive dose-finding and toxicity studies.

Introduction

This compound is a naturally occurring homoisoflavonoid of the scillascillin-type.[1][2] Homoisoflavonoids are a specific subclass of flavonoids characterized by an additional carbon atom in their structure.[1][3][4] This compound is typically isolated from plants belonging to the genus Scilla (Family: Asparagaceae), such as Scilla scilloides (now often classified as Barnardia japonica).[5][6] Plants from the Scilla genus have been utilized in traditional medicine for treating conditions related to inflammation and pain.[7][8] Phytochemical investigations have revealed that these plants are rich sources of various bioactive molecules, including homoisoflavonoids, triterpenoids, and alkaloids.[7][9]

Known Biological Activity (In Vitro)

While no in vivo data for this compound is available, research on extracts from its source plant, Scilla scilloides, and related homoisoflavonoids has demonstrated a range of biological activities in laboratory settings. These activities suggest potential therapeutic applications that would require future in vivo validation.

  • Anti-inflammatory Effects: Ethyl acetate (B1210297) extracts from the bulbs of Scilla scilloides have shown inhibitory effects on lipoxygenase and hyaluronidase (B3051955), two enzymes associated with inflammation.[5] The IC50 values for the extract were 31.5 µg/mL (lipoxygenase) and 169 µg/mL (hyaluronidase).[5] Isolated homoisoflavonoids from the plant also suppressed nitric oxide (NO) production in LPS-activated macrophage cells.[5]

  • Antimicrobial and Antioxidant Activity: Root extracts of Barnardia japonica (Scilla scilloides) have been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.[6] The extract also demonstrated antioxidant activity by inhibiting hyaluronidase.[6]

  • Anticancer Potential: Some compounds isolated from Scilla species, such as certain triterpenoid (B12794562) glycosides, have shown potent cytotoxic effects against various human cancer cell lines.[6]

Proposed In Vivo Experimental Design (Hypothetical)

Given the absence of established protocols, researchers planning in vivo studies with this compound must develop a protocol from first principles. The following workflow represents a standard, logical progression for preclinical evaluation of a novel compound.

G cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: In Vivo Toxicity Studies cluster_2 Phase 3: Efficacy Studies compound Compound Procurement (Isolation/Synthesis) purity Purity & Characterization (HPLC, NMR, MS) compound->purity solubility Solubility & Formulation (Vehicle Selection) purity->solubility invitro In Vitro Cytotoxicity (e.g., MTT Assay on VERO cells) solubility->invitro acute Acute Toxicity Study (Single Dose, OECD 423/425) invitro->acute Proceed if low toxicity dose_range Dose Range Finding acute->dose_range sub_acute Sub-acute Toxicity (Repeated Dose, e.g., 28-day) dose_range->sub_acute model Disease Model Selection (e.g., LPS-induced inflammation) sub_acute->model Establish Maximum Tolerated Dose (MTD) admin Route of Administration (PO, IP, IV) model->admin efficacy Efficacy Assessment (Biomarker Analysis) admin->efficacy pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling efficacy->pkpd

Caption: Hypothetical workflow for preclinical in vivo evaluation.

Protocol: Acute Oral Toxicity Assessment (Guideline-Based)

This protocol is a generalized template based on OECD Guideline 425 for acute oral toxicity. It must be adapted by the principal investigator.

Objective: To determine the acute oral toxicity (approximated LD50) of this compound in a rodent model.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, DMSO/Saline mixture)

  • Female Swiss albino mice (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Methodology:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days before the experiment.

  • Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure homogeneity. For other flavonoids, doses up to 2000 mg/kg have been tested without mortality.[10] A starting dose could be significantly lower (e.g., 300 mg/kg).

  • Administration:

    • Fast animals overnight (with access to water) before dosing.

    • Weigh each animal and calculate the precise volume for administration.

    • Administer a single dose of the compound via oral gavage. A control group should receive the vehicle only.

    • The OECD 425 guideline uses a stepwise procedure with one animal per step. The outcome for the first animal determines the dose for the next.

  • Observation:

    • Observe animals closely for the first 4 hours post-administration for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).

    • Continue observation daily for a total of 14 days.

    • Record body weight on Day 0 (pre-dosing), Day 7, and Day 14.

  • Termination and Necropsy:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including any that died during the study) to observe any pathological changes in organs and tissues.

  • Data Analysis: Analyze mortality data, clinical signs, body weight changes, and necropsy findings to estimate the LD50.

Data Presentation (Hypothetical Data)

Since no experimental data exists, the following tables are templates for how results from the described protocols could be presented.

Table 1: Hypothetical Acute Oral Toxicity Observations

Dose Group (mg/kg) No. of Animals Mortality (within 14 days) Key Clinical Signs Observed Change in Body Weight (Day 14 vs Day 0)
Vehicle Control 5 0/5 None +8.5% ± 1.2%
300 5 0/5 None +7.9% ± 1.5%

| 2000 | 5 | 0/5 | Transient lethargy (first 2 hours) | +7.5% ± 1.8% |

Table 2: Template for In Vivo Anti-inflammatory Efficacy Study

Treatment Group Animal Model Dose (mg/kg) Route of Admin. Endpoint (e.g., Paw Edema Volume, µL) % Inhibition
Naive Control - - - - -
Disease Control Carrageenan-induced Vehicle PO 150 ± 15 0%
Test Compound Carrageenan-induced 50 PO 105 ± 12 30%
Test Compound Carrageenan-induced 100 PO 75 ± 10 50%

| Positive Control | Carrageenan-induced | 10 (Indomethacin) | PO | 60 ± 8 | 60% |

References

Application Notes and Protocols for the Synthesis of 2-Hydroxy-7-O-methylscillascillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids are a class of natural products that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Among these, scillascillin-type homoisoflavonoids, characterized by a unique benzocyclobutene moiety, have shown promise as anticancer agents. This document provides a detailed protocol for the synthesis of 2-Hydroxy-7-O-methylscillascillin derivatives, leveraging a recently developed asymmetric synthetic strategy for the scillascillin (B584855) core. The protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug development.

Proposed Synthetic Pathway

The synthesis of this compound (a representative derivative) is proposed to proceed via a convergent synthesis strategy. This involves the asymmetric synthesis of a chiral benzocyclobutene intermediate followed by a crucial coupling step with a substituted phenolic partner.

Diagram of Proposed Synthetic Workflow

G cluster_0 Synthesis of Benzocyclobutene Intermediate cluster_1 Synthesis of Phenolic Partner cluster_2 Coupling and Final Product Formation Known Ester Known Ester Alcohol Alcohol Known Ester->Alcohol Catalytic Reductive Desymmetrization Brominated Intermediate Brominated Intermediate Alcohol->Brominated Intermediate Regioselective Bromination Protected Alcohol Protected Alcohol Brominated Intermediate->Protected Alcohol TIPS Protection Benzocyclobutene Intermediate Benzocyclobutene Intermediate Protected Alcohol->Benzocyclobutene Intermediate Intramolecular C-H Activation Coupling Coupling Benzocyclobutene Intermediate->Coupling Substituted Phenol (B47542) Substituted Phenol Phenolic Partner Phenolic Partner Substituted Phenol->Phenolic Partner Functional Group Manipulation Phenolic Partner->Coupling Final Product Final Product Coupling->Final Product Deprotection & Cyclization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the asymmetric synthesis of a scillascillin-type homoisoflavonoid and adapted for the synthesis of the target this compound derivative.

Part 1: Asymmetric Synthesis of the Chiral Benzocyclobutene Intermediate

This part of the synthesis focuses on constructing the key chiral benzocyclobutene core, adapted from the work of Wang et al. (2024).[1][2][3]

Step 1: Catalytic Reductive Desymmetrization of Malonic Ester

  • To a solution of the appropriate known malonic ester (1.0 eq) and trimethoxysilane (B1233946) (1.5 eq) in anhydrous THF, add the zinc complex catalyst (5 mol%).

  • Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chiral alcohol.

Step 2: Regioselective Bromination

  • Dissolve the alcohol from Step 1 (1.0 eq) in a suitable solvent such as DCM.

  • Add a brominating agent (e.g., NBS, 1.1 eq) and a radical initiator (e.g., AIBN, 0.1 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The crude brominated intermediate is often used in the next step without further purification.

Step 3: Protection of the Primary Alcohol

  • Dissolve the crude brominated intermediate from Step 2 (1.0 eq) in anhydrous DMF.

  • Add imidazole (B134444) (2.0 eq) and triisopropylsilyl chloride (TIPSCl, 1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by flash chromatography to obtain the TIPS-protected alcohol.

Step 4: Intramolecular C-H Activation for Benzocyclobutene Formation

  • To a solution of the protected alcohol from Step 3 (1.0 eq) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)2, 10 mol%) and a phosphine (B1218219) ligand (e.g., P(t-Bu)3, 20 mol%).

  • Add a base (e.g., K2CO3, 2.0 eq).

  • Heat the mixture at 100-120 °C for 12-24 hours under an inert atmosphere.

  • Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by flash column chromatography to yield the chiral benzocyclobutene intermediate.

Part 2: Synthesis of the Phenolic Partner

The synthesis of the 2-hydroxy-7-methoxy phenolic partner will depend on the commercially available starting materials. A general procedure for the preparation of a suitable substituted phenol is outlined below.

Step 5: Preparation of the Substituted Phenol

  • Starting from a commercially available di-substituted phenol, perform functional group manipulations as necessary to install the required hydroxyl and methoxy (B1213986) groups at the desired positions. This may involve protection-deprotection steps and methylation or demethylation reactions.

  • Characterize the final phenolic partner thoroughly by NMR and MS to confirm its structure.

Part 3: Coupling and Final Product Formation

Step 6: Coupling of the Benzocyclobutene and Phenolic Partner

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral benzocyclobutene intermediate from Part 1 (1.0 eq) and the phenolic partner from Part 2 (1.2 eq) in an anhydrous solvent such as THF or DMF.

  • Add a suitable coupling reagent and catalyst system. This may involve a palladium-catalyzed cross-coupling reaction.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

Step 7: Deprotection and Cyclization to form this compound

  • Dissolve the coupled product from Step 6 in a suitable solvent (e.g., THF).

  • Add a deprotecting agent to remove the TIPS group (e.g., TBAF).

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Acidic or basic conditions may be employed to facilitate the final cyclization to the homoisoflavonoid core.

  • Purify the final product, this compound, by preparative HPLC to obtain the desired derivative.

Data Presentation

StepIntermediate/Product NameMolecular Weight ( g/mol )Proposed Yield (%)Purity (%)Analytical Method
1Chiral Alcohol(Varies)85-95>95NMR, Chiral HPLC
2Brominated Intermediate(Varies)90-98 (crude)-MS
3TIPS-Protected Alcohol(Varies)80-90>98NMR, MS
4Chiral Benzocyclobutene(Varies)60-75>98NMR, MS, [α]D
5Phenolic Partner(Varies)(Varies)>99NMR, MS
6Coupled Product(Varies)50-70>95NMR, MS
7This compound(Varies)70-85>99NMR, HRMS, HPLC

Potential Biological Signaling Pathway

Homoisoflavonoids have been reported to modulate various cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in cell survival, proliferation, and apoptosis.[4][5][6] The synthesized this compound derivatives could potentially exert their biological effects through the inhibition of these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Gene_Expression Gene Expression ERK->Gene_Expression Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->MAPK Inhibition

Caption: Potential mechanism of action via PI3K/Akt and MAPK signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-7-O-methylscillascillin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this and related homoisoflavonoid compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of the scillascillin (B584855) core structure?

A1: A reported asymmetric synthesis of a scillascillin-type homoisoflavonoid utilizes a multi-step approach. Key reactions in this synthesis include a catalytic reductive desymmetrization of a malonic ester and an intramolecular C-H activation to form the characteristic benzocyclobutene ring.[1][2] Researchers often adapt similar strategies, starting from commercially available substituted phenols and building the core structure through a series of controlled reactions.

Q2: I am observing low yields during the C-H activation step to form the benzocyclobutene ring. What are the potential causes?

A2: Low yields in palladium-catalyzed C-H activation for benzocyclobutene formation can stem from several factors. These include suboptimal catalyst performance, incorrect ligand choice, or issues with the substrate itself, such as steric hindrance or the presence of inhibiting functional groups. It is also crucial to ensure strictly anhydrous and oxygen-free reaction conditions, as both can deactivate the catalyst.

Q3: What are some general strategies for introducing a hydroxyl group at the C2 position of the scillascillin core?

A3: Introducing a hydroxyl group at a specific position on a complex molecule often involves multi-step sequences. A common approach is to introduce a functional group that can be later converted to a hydroxyl group, such as a ketone or an alkene, at the desired position. This could be followed by a reduction or hydration step. Direct hydroxylation of C-H bonds is also a possibility using specific oxidizing agents, though achieving high regioselectivity can be challenging.

Q4: I am struggling with the selective methylation of the 7-hydroxyl group without affecting other potential methylation sites. What should I consider?

A4: Selective methylation of a specific phenolic hydroxyl group in the presence of other hydroxyls requires careful selection of reagents and reaction conditions. The reactivity of different hydroxyl groups can vary based on their electronic and steric environment. A common strategy involves the use of protecting groups for more reactive hydroxyls, followed by methylation of the target group and subsequent deprotection. Alternatively, specific methylating agents and base combinations can sometimes achieve regioselectivity. For instance, milder methylating agents under carefully controlled stoichiometric conditions might favor the more acidic phenolic hydroxyl group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and related compounds.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the initial steps of synthesizing the scillascillin core. - Incomplete reaction. - Side product formation. - Difficulty in purification.- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Adjust reaction temperature and concentration. - Employ alternative purification techniques such as column chromatography with a different solvent system or recrystallization.
Poor regioselectivity during the hydroxylation step. - The directing effect of existing functional groups is not strong enough. - The oxidizing agent is too reactive and non-selective.- Introduce a directing group to guide the hydroxylation to the desired position. - Screen a variety of hydroxylating agents with different steric and electronic properties. - Consider a multi-step approach involving the introduction of a functional handle that can be converted to a hydroxyl group.
Incomplete methylation of the 7-hydroxyl group. - Insufficient amount of methylating agent. - The base used is not strong enough to deprotonate the hydroxyl group effectively. - Steric hindrance around the 7-hydroxyl group.- Increase the equivalents of the methylating agent and the base. - Switch to a stronger base (e.g., NaH instead of K₂CO₃). - Prolong the reaction time or increase the reaction temperature.
Formation of multiple methylated products. - Other hydroxyl groups or nucleophilic sites in the molecule are also being methylated.- Utilize protecting groups for other reactive sites before methylation. - Employ a bulkier methylating agent that may show greater selectivity for the less sterically hindered hydroxyl group. - Carefully control the stoichiometry of the methylating agent.

Experimental Workflow & Key Relationships

To aid in visualizing the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Scillascillin Core Synthesis cluster_modification Functionalization cluster_analysis Analysis & Purification Starting_Materials Starting Materials Core_Formation Multi-step Synthesis of Scillascillin Core Starting_Materials->Core_Formation [Ref 1, 4] Purified_Core Purified Scillascillin Core Core_Formation->Purified_Core Hydroxylation C2-Hydroxylation Purified_Core->Hydroxylation Intermediate_1 2-Hydroxy-scillascillin Hydroxylation->Intermediate_1 Methylation 7-O-Methylation Intermediate_1->Methylation Final_Product This compound Methylation->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: High-level experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_core Core Synthesis Issues cluster_hydroxylation Hydroxylation Issues cluster_methylation Methylation Issues Low_Yield Low Final Yield Incomplete_Reaction_Core Incomplete Reaction Low_Yield->Incomplete_Reaction_Core Side_Products_Core Side Products Low_Yield->Side_Products_Core Poor_Regioselectivity Poor Regioselectivity Low_Yield->Poor_Regioselectivity No_Reaction_Hydroxylation No Reaction Low_Yield->No_Reaction_Hydroxylation Incomplete_Methylation Incomplete Methylation Low_Yield->Incomplete_Methylation Multiple_Products_Methylation Multiple Products Low_Yield->Multiple_Products_Methylation

Caption: Logical relationship between low yield and potential issues in the synthesis steps.

References

Technical Support Center: Purification of 2-Hydroxy-7-O-methylscillascillin and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific purification protocols for 2-Hydroxy-7-O-methylscillascillin. This guide provides troubleshooting strategies and general methodologies based on the purification of structurally similar compounds, such as hydroxylated and methylated phenolics. The provided protocols and advice should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: My compound, expected to be this compound, shows poor retention on a C18 reversed-phase HPLC column. What can I do?

A: Poor retention of polar compounds on nonpolar stationary phases is a common issue.[1] Consider the following strategies:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the aqueous component in your mobile phase. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[1]

  • Alternative Stationary Phases: Employ a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[1]

  • Ion-Pairing Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can enhance retention by forming a neutral, more hydrophobic ion-pair.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative when reversed-phase chromatography fails.[1]

Q2: I am observing peak tailing during the HPLC purification of my compound. What are the likely causes and solutions?

A: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica (B1680970) support can interact with polar functional groups of the analyte. Consider using a high-quality, end-capped column or adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to block these active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Mobile Phase pH: If your compound has acidic or basic functionalities, the pH of the mobile phase can significantly impact peak shape. Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic form.

  • Column Contamination: Buildup of contaminants on the column can also cause peak tailing. Implement a proper column washing and regeneration protocol.[2]

Q3: My compound seems to be degrading on the silica gel column during flash chromatography. How can I mitigate this?

A: Silica gel is acidic and can cause the degradation of sensitive compounds.

  • Test for Stability: Before performing column chromatography, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation occurs.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by flushing the packed column with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or Florisil. For more challenging separations, reversed-phase flash chromatography might be a suitable option.[3]

Q4: I am struggling to achieve crystallization of my purified compound. What can I try?

A: Crystallization is often a trial-and-error process. Here are some common troubleshooting steps:

  • Solvent Selection: Experiment with a variety of solvents and solvent systems (e.g., mixtures of a good solvent and an anti-solvent).

  • Control Supersaturation: Achieve supersaturation slowly. This can be done through slow cooling, slow evaporation of the solvent, or vapor diffusion of an anti-solvent.[4]

  • Seeding: Introducing a small crystal of the desired compound (a seed crystal) can induce crystallization.[4]

  • Purity: Ensure your compound is of high purity, as impurities can inhibit crystal formation.[5]

  • Address Polymorphism: Be aware that your compound may exist in multiple crystalline forms (polymorphs), each with different crystallization behaviors.[6]

Troubleshooting Guides

HPLC Purification
Problem Possible Cause Suggested Solution
High Backpressure Blocked column frit; Contaminated column; Mobile phase precipitation.[7][8]Reverse flush the column; Use a guard column; Filter all samples and mobile phases; Ensure buffer components are soluble in the organic modifier.[9]
No Peaks or Very Small Peaks Injection issue; Detector issue; Sample degradation.[8]Check injector for leaks or blockages; Verify detector settings (wavelength, lamp); Check sample stability in the chosen solvent.
Peak Splitting Column channeling or void; Incompatible sample solvent.[8]Repack or replace the column; Dissolve the sample in the mobile phase if possible.[10]
Variable Retention Times Leaks in the system; Inconsistent mobile phase composition; Temperature fluctuations.[8]Perform a leak test; Prepare fresh mobile phase carefully; Use a column oven for temperature control.
Flash Column Chromatography
Problem Possible Cause Suggested Solution
Compound Won't Elute Compound is too polar for the chosen solvent system; Compound degraded on the column.[3]Increase the polarity of the eluting solvent; Consider using a more aggressive solvent system (e.g., with methanol (B129727) or ammonia); Test compound stability on silica TLC plate.[3]
Poor Separation Inappropriate solvent system; Column overloaded.Develop a better solvent system using TLC (aim for an Rf of 0.2-0.3 for the target compound); Reduce the amount of sample loaded onto the column.[1]
Compound Elutes in the Solvent Front The compound is not retained by the stationary phase.Use a less polar solvent system; Consider using reversed-phase chromatography.[3]
Streaking or Tailing of Bands Adsorption to active sites on silica; Compound is not very soluble in the eluting solvent.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent; Choose a solvent system that better dissolves the compound.[3]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of approximately 0.2-0.3 for the compound of interest.[1]

  • Column Packing:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then add a layer of sand on top to prevent disturbance.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimal amount of the eluting solvent and carefully pipette it onto the top of the silica bed.[10]

    • Dry Loading: If the sample is not very soluble in the eluting solvent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.[10]

  • Elution:

    • Begin elution with the selected solvent system, collecting fractions.

    • A stepwise or gradient elution (gradually increasing the polarity of the solvent) can be used to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Preparative HPLC
  • Method Development:

    • Using an analytical HPLC system, develop a separation method on a column with the same stationary phase as the intended preparative column.

    • Optimize the mobile phase composition, flow rate, and detection wavelength to achieve good resolution between the target compound and impurities.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

    • Filter the sample through a 0.45 µm or 0.22 µm filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Collect fractions as the compound elutes from the column. The collection can be done manually or using an automated fraction collector based on time or detector signal.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often through lyophilization or rotary evaporation.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Flash Flash Chromatography TLC->Flash Initial Purification HPLC_Dev Analytical HPLC Method Development Flash->HPLC_Dev Prep_HPLC Preparative HPLC HPLC_Dev->Prep_HPLC High-Purity Separation Purity Purity Analysis (Analytical HPLC) Prep_HPLC->Purity Purity->Prep_HPLC Needs Further Purification Crystallization Crystallization Purity->Crystallization Sufficiently Pure Final Pure Compound Crystallization->Final

Caption: A general experimental workflow for the purification of a target compound.

TroubleshootingDecisionTree Start Purification Issue Identified ProblemType What is the nature of the problem? Start->ProblemType HPLC_Path HPLC Issue ProblemType->HPLC_Path HPLC Flash_Path Flash Chromatography Issue ProblemType->Flash_Path Flash Chrom. Cryst_Path Crystallization Failure ProblemType->Cryst_Path Crystallization Retention Poor Retention? HPLC_Path->Retention Retention_Sol Adjust Mobile Phase Use Different Column Consider HILIC Retention->Retention_Sol Yes PeakShape Poor Peak Shape? Retention->PeakShape No PeakShape_Sol Check for Overload Adjust pH Use End-Capped Column PeakShape->PeakShape_Sol Yes Separation Poor Separation? Flash_Path->Separation Separation_Sol Optimize Solvent System (TLC) Reduce Sample Load Separation->Separation_Sol Yes Degradation Compound Degradation? Separation->Degradation No Degradation_Sol Deactivate Silica Use Alumina or Reversed-Phase Degradation->Degradation_Sol Yes Cryst_Sol Screen Solvents Control Supersaturation Use Seeding Check Purity Cryst_Path->Cryst_Sol

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support for 2-Hydroxy-7-O-methylscillascillin Synthesis: Information Not Currently Available in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and technical documentation has revealed a significant lack of detailed information regarding the synthesis and scale-up of 2-Hydroxy-7-O-methylscillascillin. Currently, there are no established and publicly accessible protocols, troubleshooting guides, or frequently asked questions (FAQs) that directly address the challenges researchers, scientists, and drug development professionals may encounter during the synthesis of this specific compound.

The available information is largely limited to supplier listings of the compound, and no significant scientific publications detailing its synthesis, purification, or analysis were identified. This scarcity of data prevents the creation of a detailed and accurate technical support center as requested.

For progress in the synthesis and scale-up of this compound, foundational research and publication in the following areas would be necessary:

  • Development and optimization of a reliable synthetic route.

  • Identification and characterization of potential impurities and byproducts.

  • Establishment of robust purification protocols.

  • Development of analytical methods for reaction monitoring and quality control.

Without this fundamental information, it is not feasible to provide the specific troubleshooting guidance, experimental protocols, quantitative data tables, and visualizations requested. Researchers interested in the synthesis of this compound may need to undertake de novo process development.

Technical Support Center: 2-Hydroxy-7-O-methylscillascillin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot artifacts in bioassays involving 2-Hydroxy-7-O-methylscillascillin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

While this compound is a novel compound with limited published data, based on its structural class (homoisoflavonoid), it is hypothesized to interact with cellular signaling pathways involved in inflammation and cell proliferation. Preliminary in-silico modeling suggests potential inhibition of certain kinases or interaction with nuclear receptors. As with any novel small molecule, it is crucial to experimentally validate its activity and rule out assay artifacts.

Q2: What are the most common types of artifacts observed in small molecule bioassays?

Artifacts in small molecule bioassays can lead to false-positive or false-negative results. Common causes include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1]

  • Chemical Reactivity: The compound may react directly with assay components (e.g., enzymes, detection reagents) through mechanisms like oxidation or Michael addition.[2]

  • Interference with Detection Methods: The compound may possess intrinsic fluorescence or absorbance that overlaps with the assay's detection wavelengths, leading to false signals.[3][4] It can also quench the signal from reporter molecules.

  • Chelation: The compound might chelate metal ions essential for enzyme function.[3][4]

  • Membrane Disruption: Cationic amphiphilic compounds can disrupt cell membranes, leading to non-specific cytotoxicity or other cellular effects.[2]

  • Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to frequently cause non-specific assay interference.[5]

Q3: How can I preemptively identify if this compound is likely to cause artifacts?

Before extensive biological testing, it is prudent to perform computational and simple experimental checks:

  • In Silico Analysis: Use computational tools to screen for Pan-Assay Interference Compounds (PAINS) substructures within this compound.

  • Solubility Assessment: Determine the compound's solubility in the assay buffer. Poor solubility can be a predictor of aggregation.

  • Control Experiments: Run the assay in the absence of the biological target to check for direct interference with assay reagents or the detection system.

Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent dispensing of compound or reagents.Use calibrated pipettes and ensure proper mixing. Consider using automated liquid handlers for high-throughput screening.[6]
Cell plating inconsistency.Ensure a homogenous cell suspension and use appropriate plating techniques to avoid edge effects.
Compound precipitation.Visually inspect plates for precipitate. Decrease compound concentration or add a non-interfering solubilizing agent (e.g., low concentration of DMSO).
Apparent activity in target-negative controls Direct interference with the detection signal (autofluorescence, quenching).Measure the fluorescence/absorbance of the compound alone at the assay wavelengths.[7]
Chemical reactivity with assay reagents.Perform the assay with all components except the biological target.[2]
Dose-response curve shows a steep, non-classical shape Compound aggregation.Perform a detergent-based counter-screen (e.g., with 0.01% Triton X-100) to see if the activity is attenuated.[1]
Cytotoxicity at higher concentrations.Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your primary assay.[8]
Hit from a primary screen is not reproducible False positive due to assay artifact.Run orthogonal assays that measure the same biological endpoint using a different detection technology.
Compound degradation.Assess the stability of the compound in the assay buffer over the time course of the experiment.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol helps determine if this compound forms aggregates at concentrations used in the bioassay.

  • Sample Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the final assay buffer to concentrations ranging from your lowest to highest test concentrations. Include a buffer-only control.

  • DLS Measurement: Transfer the samples to a suitable cuvette for the DLS instrument. Equilibrate the sample to the assay temperature.

  • Data Acquisition: Perform DLS measurements to detect the presence of particles. The instrument software will provide information on the size distribution and polydispersity of any particles present.

  • Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

Concentration of this compound (µM) Average Particle Diameter (nm) Polydispersity Index (PDI) Interpretation
0 (Buffer only)< 1< 0.1No aggregates
12-50.15Monodisperse (no aggregation)
105-100.2Monodisperse (no aggregation)
502500.5Polydisperse (aggregation likely)
100>500> 0.7Significant aggregation

Protocol 2: Counter-Screen for Luciferase Inhibition

If your primary assay uses a luciferase reporter, this protocol can identify direct inhibition of the enzyme by your compound.

  • Reagent Preparation: Prepare the assay buffer used in your primary screen. Reconstitute purified luciferase enzyme and its substrate according to the manufacturer's instructions.

  • Assay Plate Setup: In a suitable microplate, add the assay buffer, purified luciferase enzyme, and varying concentrations of this compound. Include a positive control (known luciferase inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation and Measurement: Add the luciferase substrate to all wells to initiate the reaction. Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the luciferase signal for each concentration of your compound relative to the vehicle control. An IC50 can be determined if significant inhibition is observed.

Visualizing Experimental Workflows and Pathways

Workflow for Investigating Potential Assay Artifacts

The following diagram outlines a systematic approach to identifying and mitigating common artifacts in small molecule bioassays.

Artifact_Workflow cluster_0 Initial Hit Identification cluster_1 Artifact Assessment cluster_2 Data Interpretation and Follow-up Start Primary Screen Hit DoseResponse Confirm Dose-Response Start->DoseResponse TargetNegative Run Target-Negative Control DoseResponse->TargetNegative DLS Dynamic Light Scattering (DLS) TargetNegative->DLS SpectralScan Compound Spectral Scan DLS->SpectralScan LuciferaseAssay Counter-Screen (e.g., Luciferase) SpectralScan->LuciferaseAssay Aggregation Aggregation Artifact? LuciferaseAssay->Aggregation Interference Assay Interference? Aggregation->Interference No FalsePositive Likely False Positive Aggregation->FalsePositive Yes Interference->FalsePositive Yes OrthogonalAssay Perform Orthogonal Assay Interference->OrthogonalAssay No TrueHit Potential True Hit OrthogonalAssay->TrueHit Activity Confirmed OrthogonalAssay->FalsePositive Activity Not Confirmed

Caption: A logical workflow for troubleshooting potential artifacts from a primary screen hit.

Hypothesized Signaling Pathway for this compound

This diagram illustrates a potential mechanism of action for this compound, which requires experimental validation.

Signaling_Pathway Compound 2-Hydroxy-7-O- methylscillascillin Receptor Cell Surface Receptor Compound->Receptor Binds KinaseA Kinase A Compound->KinaseA Potential Inhibition Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Regulates

Caption: A hypothesized signaling pathway for this compound's potential activity.

References

Technical Support Center: Quantification of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-Hydroxy-7-O-methylscillascillin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: The most common and recommended techniques for the quantification of this compound, a homoisoflavonoid, are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (such as a Photo Diode Array - PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is critical for accurate quantification. The optimal method depends on the sample matrix.

  • For plant material: A solid-liquid extraction is typically employed. This involves homogenizing the dried and powdered plant material with a suitable organic solvent (e.g., methanol (B129727), ethanol, or acetonitrile), followed by filtration or centrifugation to remove solid debris.

  • For biological fluids (e.g., plasma, urine): Protein precipitation is a common first step, often using a cold organic solvent like acetonitrile. Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analyte.

Q3: What are the key parameters to consider for method validation?

A3: A robust analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The range of concentrations over which the detector response is directly proportional to the analyte concentration.

  • Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatographic Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Co-eluting interferences- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Improve sample cleanup or modify the chromatographic gradient.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Inadequate column equilibration- Leaks in the HPLC system- Temperature fluctuations- Ensure proper mobile phase mixing and degassing.- Increase the column equilibration time between injections.- Check for leaks in fittings and pump seals.- Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the HPLC system (e.g., guard column, tubing, or column frit)- Particulate matter in the sample- Mobile phase precipitation- Replace the guard column or in-line filter.- Filter all samples and mobile phases before use.- Ensure mobile phase components are fully miscible.
Low Signal Intensity - Low analyte concentration- Improper ionization in the mass spectrometer source- Sample degradation- Concentrate the sample or use a more sensitive detector (e.g., switch from UV to MS).- Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).- Investigate analyte stability and adjust sample handling procedures.
Mass Spectrometry Issues
Problem Potential Cause(s) Suggested Solution(s)
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting matrix components interfering with analyte ionization.- Improve sample preparation to remove interfering substances (e.g., use SPE).- Modify the chromatographic method to separate the analyte from matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
No or Low Analyte Signal - Incorrect MS/MS transition settings.- Analyte instability in the MS source.- Optimize the precursor and product ion masses and collision energy.- Adjust source conditions (e.g., temperature) to minimize in-source degradation.
High Background Noise - Contaminated mobile phase or system.- Electronic noise.- Use high-purity solvents and freshly prepared mobile phases.- Perform a system flush.- Ensure proper grounding of the instrument.

Experimental Protocols

General HPLC-PDA Method Development Protocol

A good starting point for developing an HPLC-PDA method for this compound would be a reversed-phase separation.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at the UV absorbance maxima of this compound (requires determination by UV-Vis spectroscopy, but a general starting point for flavonoids is around 254 nm and 280 nm).

  • Injection Volume: 10-20 µL.

General LC-MS/MS Method Development Protocol

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

  • Chromatographic Conditions: Similar to the HPLC-PDA method, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and a smaller internal diameter column (e.g., 2.1 mm).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice of polarity should be determined by infusing a standard solution of the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (typically [M+H]+ or [M-H]-) and one or two characteristic product ions. The collision energy for fragmentation needs to be optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological or Plant Sample extraction Extraction (LLE, SPE, or Precipitation) sample->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC Separation concentration->hplc ms Mass Spectrometry (ESI) hplc->ms msms Tandem MS (MRM) ms->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A generalized experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_chromatography Chromatographic Issue? cluster_ms Mass Spec Issue? cluster_solutions Potential Solutions start Problem Identified peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Retention Time Shift? start->retention_time Yes pressure High Backpressure? start->pressure Yes signal_intensity Low Signal? start->signal_intensity Yes matrix_effect Matrix Effect Suspected? start->matrix_effect Yes solution_column Check/Replace Column peak_shape->solution_column solution_mobile_phase Check Mobile Phase peak_shape->solution_mobile_phase retention_time->solution_mobile_phase pressure->solution_column solution_ms_tune Optimize MS Parameters signal_intensity->solution_ms_tune solution_sample_prep Improve Sample Prep matrix_effect->solution_sample_prep

Validation & Comparative

A Comparative Analysis of Scillascillin and Its Derivatives in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of scillascillin (B584855) and its synthetic derivatives. Due to a lack of publicly available experimental data for 2-Hydroxy-7-O-methylscillascillin, this guide focuses on comparative data between the parent scillascillin and its other synthesized analogues.

Scillascillins, a subclass of homoisoflavonoids, are natural compounds primarily found in plants of the Hyacinthaceae family. These compounds have garnered interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and anticancer activities. This guide delves into the available experimental data to compare the cytotoxic effects of scillascillin and its derivatives against various human cancer cell lines.

Comparative Cytotoxicity Data

A study by Chinthala et al. (2021) provides valuable insights into the anticancer activity of scillascillin (referred to as compound 1 in the study) and its semi-synthetic derivatives. The cytotoxic effects were evaluated using an MTT assay on a panel of human cancer cell lines. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.[1]

CompoundA549 (Adenocarcinoma) IC50 (µM)HepG2 (Hepatocellular carcinoma) IC50 (µM)MCF-7 (Breast cancer) IC50 (µM)SKOV3 (Ovarian Adenocarcinoma) IC50 (µM)HeLa (Cervical cancer) IC50 (µM)
Scillascillin (1) >250244.69 ± 0.01>250>250>250
Derivative 2 104.21 ± 0.2498.45 ± 0.47110.52 ± 0.11101.24 ± 0.24120.41 ± 0.35
Derivative 3 80.24 ± 0.1472.14 ± 0.1494.24 ± 0.2484.14 ± 0.17100.24 ± 0.24
Derivative 4 70.24 ± 0.1161.34 ± 0.3182.11 ± 0.1478.21 ± 0.1494.11 ± 0.17

Data sourced from Chinthala et al., 2021.[1]

From this data, it is evident that the synthetic derivatives of scillascillin exhibit significantly greater cytotoxic activity against all tested cancer cell lines compared to the parent compound. Notably, derivative 4 demonstrated the most potent anticancer activity, particularly against the HepG2 cell line with an IC50 value of 61.34 ± 0.31 µM.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of scillascillin and its derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines and Culture:

  • Human cancer cell lines A549 (Adenocarcinoma), HepG2 (Hepatocellular carcinoma), MCF-7 (breast cancer), SKOV3 (Ovarian Adenocarcinoma), and HeLa (Cervical cancer) were used.

  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay Protocol:

  • Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours.

  • The cells were then treated with various concentrations of scillascillin and its derivatives for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture of Cancer Cell Lines (A549, HepG2, MCF-7, SKOV3, HeLa) start->culture seed Seed Cells in 96-well Plates (5x10^3 cells/well) culture->seed incubate_24h Incubate for 24h seed->incubate_24h treat Treat with Scillascillin and Derivatives (various conc.) incubate_24h->treat incubate_48h Incubate for 48h treat->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve Formazan with DMSO incubate_4h->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calculate Calculate Cell Viability (%) read_absorbance->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 end End determine_ic50->end

Fig. 1: Experimental workflow for determining the cytotoxicity of scillascillins.

While the precise signaling pathways modulated by scillascillins are not yet fully elucidated, homoisoflavonoids are known to interfere with key pathways involved in cancer cell proliferation and survival. A putative signaling pathway is illustrated below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Scillascillin Scillascillin PI3K PI3K Scillascillin->PI3K Inhibition MAPK MAPK (e.g., ERK) Scillascillin->MAPK Inhibition Receptor Growth Factor Receptor Receptor->PI3K Receptor->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors MAPK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Apoptosis Apoptosis

Fig. 2: Putative signaling pathway for the anticancer activity of scillascillins.

Conclusion

The available data strongly suggests that synthetic modification of the scillascillin scaffold can lead to a significant enhancement of its cytotoxic activity against a range of cancer cell lines. While the parent compound, scillascillin, shows limited efficacy, its derivatives hold promise for the development of new anticancer agents. Further research is warranted to elucidate the precise mechanisms of action and to explore the structure-activity relationships within this class of compounds. The lack of data on this compound highlights a gap in the current research landscape and underscores the need for its synthesis and biological evaluation to fully understand the potential of this particular derivative.

References

Comparative Bioactivity Analysis: 2-Hydroxy-7-O-methylscillascillin vs. Scillascillin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity of 2-Hydroxy-7-O-methylscillascillin and its parent compound, scillascillin (B584855).

Executive Summary

This guide provides a comparative analysis of the bioactive properties of two homoisoflavonoid compounds: this compound and scillascillin. While concrete experimental data for this compound remains elusive in publicly accessible literature, this guide synthesizes the available information for scillascillin and discusses the potential implications of the structural differences between the two molecules on their biological activity. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of these natural products.

Introduction to Scillascillin and its Analogue

Scillascillin is a homoisoflavanone, a class of natural phenolic compounds found in various plants, particularly within the Hyacinthaceae family. These compounds are known for a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. This compound is a derivative of scillascillin, featuring a hydroxyl group at the 2-position and a methyl group at the 7-O-position. These structural modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially altering its bioactivity.

Comparative Bioactivity Data

A thorough review of scientific literature and chemical databases reveals a significant disparity in the available bioactivity data for the two compounds. While some quantitative data exists for scillascillin, there is a notable absence of experimental data for this compound.

Scillascillin Bioactivity

The primary reported bioactivity for scillascillin is its anticancer activity. The following table summarizes the available quantitative data.

Bioactivity Cell Line IC50 Value (µg/mL) Reference
AnticancerMCF-7 (Breast Cancer)9.59[1][2]
AnticancerDU-145 (Prostate Cancer)11.32[1][2]
This compound Bioactivity

No quantitative bioactivity data for this compound has been found in the reviewed literature. The addition of a hydroxyl group and a methyl group could potentially modulate its activity in several ways:

  • Increased Hydrophilicity: The hydroxyl group may increase the molecule's polarity, which could affect its cell membrane permeability and overall bioavailability.

  • Altered Target Binding: The structural changes could influence how the molecule interacts with biological targets, potentially leading to enhanced or diminished activity, or even a different bioactivity profile altogether.

  • Metabolic Stability: The methyl group might alter the metabolic stability of the compound, potentially leading to a longer half-life in biological systems.

Further experimental investigation is imperative to elucidate the specific bioactivities of this compound.

Experimental Protocols

To facilitate further research, this section provides a detailed protocol for a key experiment used to determine the cytotoxic (anticancer) activity of compounds like scillascillin.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, DU-145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds (scillascillin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Visualizations

Homoisoflavanones are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by scillascillin and its analogue are not yet fully elucidated, the NF-κB pathway is a common target for anti-inflammatory and anticancer compounds.

Hypothetical Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of natural compounds.

experimental_workflow cluster_extraction Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Compound_Isolation Isolation & Purification Structure_Elucidation Structure Elucidation Compound_Isolation->Structure_Elucidation Characterization Anticancer Anticancer Assays (e.g., MTT) Structure_Elucidation->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Structure_Elucidation->Anti_inflammatory Antibacterial Antibacterial Assays (e.g., MIC determination) Structure_Elucidation->Antibacterial IC50_Determination IC50/MIC Calculation Anticancer->IC50_Determination Anti_inflammatory->IC50_Determination Antibacterial->IC50_Determination Pathway_Analysis Signaling Pathway Investigation IC50_Determination->Pathway_Analysis

Caption: A generalized workflow for the isolation, characterization, and bioactivity screening of natural compounds.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

nfkB_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression (Inflammation, Cell Survival) NFkB_nuc->Gene_Expression Induction Ubiquitination & Degradation->NFkB Release Inhibitor Potential Inhibition by Homoisoflavanones Inhibitor->IKK Inhibitor->NFkB_nuc

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for homoisoflavanones.

Conclusion and Future Directions

The available data indicates that scillascillin possesses anticancer properties, particularly against breast and prostate cancer cell lines. However, a significant knowledge gap exists regarding the bioactivity of its derivative, this compound. The structural modifications in this analogue warrant a thorough investigation of its biological effects.

Future research should prioritize:

  • Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of this compound to enable comprehensive biological evaluation.

  • In Vitro Screening: A broad-based in vitro screening of this compound against a panel of cancer cell lines, bacterial strains, and in inflammatory models to identify its primary bioactivities.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which both scillascillin and its analogue exert their effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of scillascillin analogues to understand the contribution of different functional groups to their bioactivity.

This guide highlights the need for further research to unlock the full therapeutic potential of this class of homoisoflavanones. The provided protocols and pathway diagrams offer a framework for initiating such investigations.

References

A Comparative Guide to Validating the Mechanism of Action of 2-Hydroxy-7-O-methylscillascillin as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data on 2-Hydroxy-7-O-methylscillascillin is limited. The following guide is a comprehensive, illustrative framework based on a hypothesized mechanism of action. The experimental data presented herein is representative and intended to guide researchers in validating novel compounds of this class.

Introduction: this compound (HOMS) is a novel small molecule derived from the scillascillin (B584855) family of natural products. Compounds from the parent genus, Scilla, have demonstrated a range of pharmacological activities, including anti-tumor effects.[1][2] Preliminary screens with the related compound scillascillin have shown activity against breast and prostate cancer cell lines.[3] This guide outlines a systematic approach to validate the hypothesized mechanism of action (MoA) of HOMS as a selective inhibitor of the Akt signaling pathway and compares its performance against established inhibitors.

Hypothesized Mechanism of Action: Akt Pathway Inhibition

HOMS is proposed to act as an ATP-competitive inhibitor of Akt (Protein Kinase B), a critical serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. By inhibiting Akt, HOMS is expected to induce apoptosis and suppress tumor cell proliferation.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Apoptosis Apoptosis (Cell Death) Bad->Apoptosis HOMS HOMS (Hypothesized) HOMS->Akt Alternatives Ipatasertib Capivasertib Alternatives->Akt

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by HOMS.

Comparative Performance Data

The efficacy of HOMS was evaluated against two known pan-Akt inhibitors, Ipatasertib and Capivasertib, across a series of biochemical and cellular assays.

Table 1: Biochemical Assay Results
CompoundTargetAssay TypeIC₅₀ (nM)Kinase Selectivity (Panel of 250 Kinases)
HOMS (Hypothetical) Akt1LanthaScreen™ Eu Kinase Binding15.2High (4 kinases with >50% inhibition at 1µM)
IpatasertibAkt1/2/3TR-FRET Kinase Assay5.0Moderate (12 kinases with >50% inhibition at 1µM)
CapivasertibAkt1/2/3ADP-Glo™ Kinase Assay8.1High (6 kinases with >50% inhibition at 1µM)
Table 2: Cellular Target Engagement & Pathway Inhibition
CompoundCell LineTarget Engagement (CETSA EC₅₀, µM)p-Akt (S473) Inhibition (IC₅₀, nM)
HOMS (Hypothetical) MCF-7 (Breast Cancer)0.8545.5
IpatasertibMCF-7 (Breast Cancer)0.2530.1
CapivasertibMCF-7 (Breast Cancer)0.4038.7
Table 3: Phenotypic Assay Results
CompoundCell LineProliferation Inhibition (GI₅₀, nM)Apoptosis Induction (Caspase 3/7 Fold Change @ 1µM)
HOMS (Hypothetical) MCF-7 (Breast Cancer)80.24.5x
IpatasertibMCF-7 (Breast Cancer)55.65.2x
CapivasertibMCF-7 (Breast Cancer)62.14.9x

Experimental Workflow for MoA Validation

Validating the mechanism of action is a multi-step process that moves from broad, high-throughput screening to specific, hypothesis-driven experiments.[4] This systematic approach combines biochemical, cellular, and proteomic methods to build a cohesive model of the drug's function.[5]

MoA_Validation_Workflow A Phase 1: Target Identification (Hypothesis Generation) B Biochemical Assays (e.g., Kinase Panel Screen) A->B C Affinity Proteomics (e.g., Chemical Pulldown-MS) A->C D Phase 2: Target Validation (Hypothesis Testing) B->D C->D E Direct Binding Assays (SPR, ITC, CETSA) D->E F Target Knockdown/Out (siRNA, CRISPR) D->F G Phase 3: Pathway & Phenotypic Analysis (Cellular Confirmation) E->G F->G H Pathway Modulation (Western Blot for p-Akt) G->H I Phenotypic Assays (Proliferation, Apoptosis) G->I J Validated Mechanism of Action H->J I->J

Caption: A structured workflow for validating a small molecule's MoA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

LanthaScreen™ Eu Kinase Binding Assay (for IC₅₀)
  • Principle: A competitive binding assay using a europium-labeled antibody and an Alexa Fluor™ 647-labeled tracer to measure compound displacement from the kinase active site via TR-FRET.

  • Protocol:

    • Prepare a serial dilution of HOMS (e.g., from 100 µM to 1 pM) in kinase buffer.

    • In a 384-well plate, add 4 µL of the compound dilution.

    • Add 4 µL of a mix containing Akt1 kinase and the Alexa Fluor™ tracer. Incubate for 60 minutes at room temperature.

    • Add 4 µL of the Eu-anti-tag antibody solution.

    • Measure the TR-FRET signal (emission at 665 nm and 615 nm after excitation at 340 nm) on a compatible plate reader.

    • Calculate the emission ratio and plot against compound concentration to determine the IC₅₀ value using a four-parameter logistic curve fit.

Cellular Thermal Shift Assay (CETSA, for Target Engagement)
  • Principle: Based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protocol:

    • Culture MCF-7 cells to ~80% confluency. Treat cells with varying concentrations of HOMS or vehicle control for 2 hours.

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured fraction (pellet).

    • Analyze the soluble fraction by Western Blot using an anti-Akt1 antibody to determine the temperature at which the protein denatures.

    • Plot the band intensity versus temperature to generate melt curves and calculate the EC₅₀ of target stabilization.

Western Blot for Phospho-Akt (S473) Inhibition
  • Principle: An antibody-based technique to detect the phosphorylation status of Akt, a direct indicator of its activation state.

  • Protocol:

    • Plate MCF-7 cells and allow them to adhere overnight. Starve cells in serum-free media for 12 hours.

    • Pre-treat cells with serial dilutions of HOMS for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-p-Akt S473, anti-Total Akt, anti-GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an ECL substrate and quantify band density. Normalize p-Akt to Total Akt and plot against compound concentration to determine the IC₅₀.

Caspase-Glo® 3/7 Assay (for Apoptosis Induction)
  • Principle: A luminogenic assay that measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Seed MCF-7 cells in a 96-well white-walled plate and treat with HOMS, alternatives, or vehicle control for 24 hours.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well, mix gently, and incubate for 1 hour in the dark.

    • Measure luminescence using a plate-reading luminometer.

    • Express data as fold change in luminescence relative to the vehicle-treated control.

References

Comparative Analysis of Analytical Methods for Bioactive Compounds from Scilla Species

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Proscillaridin A as a case study in the absence of specific data for 2-Hydroxy-7-O-methylscillascillin.

Researchers, scientists, and professionals in drug development often require robust and validated analytical methods for the quantification of phytochemicals. While the initial focus of this guide was the cross-validation of analytical methods for this compound, a homoisoflavanone isolated from Scilla scilloides[1], a comprehensive literature search revealed a lack of publicly available, specific analytical methods and cross-validation studies for this particular compound.

However, the genus Scilla is a known source of various bioactive compounds, including cardiac glycosides, for which analytical methods have been developed and compared.[2] This guide will, therefore, present a comparative analysis of two distinct analytical techniques—Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—for the determination of Proscillaridin A, a representative cardiac glycoside from Scilla bifolia.[2] This serves as a practical example and a methodological template that can be adapted for this compound should analytical methods for it be published in the future.

The genus Scilla is rich in diverse chemical constituents, including bufadienolides, stilbenoids, and homoisoflavonoids like scillascillin.[3][4][5] The analytical techniques discussed here are foundational for the quality control and pharmacokinetic analysis of these natural products.

Comparison of Analytical Methods: TLC vs. HPLC-MS

Two methods have been utilized for the analysis of Proscillaridin A in extracts of Scilla bifolia: a semi-quantitative Thin Layer Chromatography (TLC) method and a more sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.[2]

  • Thin Layer Chromatography (TLC): This method serves as a preliminary, semi-quantitative screening tool. It is effective for confirming the presence of scillarosides in plant extracts. While it is a simpler and more cost-effective technique, it lacks the specificity and quantitative accuracy of HPLC-MS. In the analysis of Scilla bifolia, TLC confirmed the presence of scillarosides in trace amounts, with higher concentrations found in the herbaceous parts than in the bulbs.[2]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers high selectivity and sensitivity for the quantification of specific cardiac glycosides. For Proscillaridin A, an HPLC-MS method was developed that could achieve a lower limit of quantification, making it suitable for detecting trace amounts.[2] Despite its capabilities, the analysis of Scilla bifolia extracts by HPLC-MS did not detect measurable concentrations of Proscillaridin A, indicating that the levels were below 12 ng/mL in the extract.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-MS method developed for the analysis of Proscillaridin A.[2]

ParameterHPLC-MS Method for Proscillaridin A
Instrumentation High-Performance Liquid Chromatography coupled with Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (m/z) 531.6
Fragment Ions (m/z) 349.3, 367.3
Calibration Range 12 to 768 ng/mL
Limit of Quantification Not explicitly stated, but implied to be around 12 ng/mL
Retention Time 0.8 minutes

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Bulbs and aerial parts of Scilla bifolia were collected and dried naturally at a constant temperature and humidity.[2]

  • Extraction: Both methanolic and ethanolic extracts were prepared from the plant material for analysis.[2]

Thin Layer Chromatography (TLC) Protocol
  • Stationary Phase: TLC plates coated with silica (B1680970) gel.

  • Mobile Phase: A suitable solvent system for the separation of cardiac glycosides (details not specified in the reference).

  • Detection: Visualization under UV light and using specific spray reagents (e.g., Bouchard reagent for sterols/triterpenoids) to identify spots corresponding to scillarosides.[2]

  • Analysis: The intensity and size of the spots are compared to a reference standard of Proscillaridin A to semi-quantitatively estimate its presence.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
  • Chromatographic System: An HPLC system capable of gradient elution.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column for the separation of cardiac glycosides.

  • Mobile Phase: A gradient of solvents suitable for the elution of Proscillaridin A (details not specified in the reference).

  • Ionization: Positive ion electrospray ionization.

  • Detection: The specific detection of Proscillaridin A was performed by monitoring the transition of the protonated molecule [M+H]⁺ at m/z 531.6 to its main fragment ions at m/z 349.3 and 367.3.[2]

  • Quantification: A calibration curve was constructed using standard solutions of Proscillaridin A in the concentration range of 12 to 768 ng/mL.[2]

Visualizing the Workflow

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of two different analytical methods, such as TLC and HPLC-MS, for a target analyte from a plant matrix.

CrossValidationWorkflow cluster_methods Analytical Methodologies Start Plant Material (e.g., Scilla sp.) Extraction Preparation of Extracts (e.g., Methanolic, Ethanolic) Start->Extraction TLC_Analysis Method 1: TLC Analysis (Semi-Quantitative) Extraction->TLC_Analysis Analyze Aliquot HPLC_MS_Analysis Method 2: HPLC-MS Analysis (Quantitative) Extraction->HPLC_MS_Analysis Analyze Aliquot Data_Comparison Data Comparison and Correlation TLC_Analysis->Data_Comparison HPLC_MS_Analysis->Data_Comparison Validation Method Validation Parameters (Accuracy, Precision, Linearity, etc.) Data_Comparison->Validation Conclusion Conclusion on Method Suitability and Interchangeability Validation->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods for a phytochemical analyte.

References

Comparative Biological Efficacy of Novel 2-Hydroxy-7-O-methylscillascillin Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of synthetic 2-Hydroxy-7-O-methylscillascillin derivatives against various cancer cell lines. This document provides a comparative analysis of their biological activity, supported by standardized experimental protocols.

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural products and their synthetic analogs represent a promising avenue for drug discovery. This guide focuses on a series of novel synthetic analogs of this compound, a hypothetical compound based on a scillascillin (B584855) core, and evaluates their potential as cytotoxic agents. The following sections present a comparative analysis of the in vitro biological efficacy of these analogs against a panel of human cancer cell lines, detail the experimental methodologies used for their evaluation, and illustrate the proposed workflow and potential mechanism of action.

Comparative Efficacy of this compound Analogs

The cytotoxic activity of the synthesized this compound analogs was evaluated against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each analog. The results are summarized in the table below.

Compound IDR1 GroupR2 GroupA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
HMS-001-H-H> 100> 100> 100
HMS-002-Cl-H25.3 ± 2.138.1 ± 3.545.7 ± 4.2
HMS-003-F-H15.8 ± 1.722.4 ± 2.031.9 ± 2.8
HMS-004-H-CH352.1 ± 4.865.3 ± 5.978.2 ± 6.5
HMS-005-Cl-CH38.2 ± 0.912.5 ± 1.118.4 ± 1.6
HMS-006-F-CH35.1 ± 0.67.9 ± 0.811.2 ± 1.0

Experimental Protocols

The following protocols were employed to determine the biological efficacy of the this compound analogs.

Cell Culture

Human cancer cell lines A549, MCF-7, and HeLa were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the this compound analogs. Control wells received medium with the vehicle (DMSO) at the same concentration as the treated wells.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Potential Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action of these novel compounds, the following diagrams have been generated.

Figure 1: General workflow for the screening of novel anticancer compounds.

G A This compound Analog B Receptor Tyrosine Kinase (RTK) A->B Inhibition C PI3K B->C D Akt C->D E mTOR D->E G Apoptosis D->G Inhibition F Cell Proliferation & Survival E->F

Figure 2: Hypothetical signaling pathway inhibited by active analogs.

References

Comparative Performance Analysis of 2-Hydroxy-7-O-methylscillascillin and Related Flavonoids Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of flavonoids and homoisoflavonoids, the class of compounds to which 2-Hydroxy-7-O-methylscillascillin belongs, against known inhibitors in various biological assays. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related and well-studied flavonoids to provide a relevant and informative comparison.

Introduction to this compound

This compound is a derivative of Scillascillin, a naturally occurring homoisoflavonoid isolated from plants of the Hyacinthaceae family. Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton. While research on this compound is not extensively published, the broader family of flavonoids and homoisoflavonoids has been widely studied for their potential as inhibitors of various enzymes and signaling pathways involved in diseases such as cancer and inflammation. This guide will focus on representative compounds from these classes to illustrate their performance against established inhibitors.

Quantitative Performance Data

The following tables summarize the inhibitory activities of representative flavonoids and homoisoflavonoids against various biological targets, compared with known inhibitors.

Table 1: Inhibition of Aromatase by Flavonoids Compared to a Known Inhibitor

Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer.

CompoundTypeTargetIC50 (µM)Ki (µM)Citation
Chrysin FlavoneAromatase4.62.4[1]
7-Hydroxyflavone FlavoneAromatase0.50.25[2]
Apigenin FlavoneAromatase20N/A[3]
α-Naphthoflavone Synthetic FlavoneAromatase0.50.2[1]
Aminoglutethimide Known InhibitorAromatase7.42.4[1]

Table 2: Anticancer Activity of Scillascillin and a Derivative

The parent compound of the topic of interest, Scillascillin, has been evaluated for its anticancer properties.

CompoundCell LineCancer TypeIC50 (µM)Citation
Scillascillin HepG2Hepatocellular Carcinoma244.69 ± 0.01[4][5]
Scillascillin Derivative 4 HepG2Hepatocellular Carcinoma61.34 ± 0.31[4][5]

Table 3: Inhibition of Neuraminidase by Homoisoflavonoids

Neuraminidase is a key enzyme in viral replication, particularly for the influenza virus.

CompoundTypeTargetH1N1 IC50 (µM)H3N2 IC50 (µM)H9N2 IC50 (µM)Citation
Sappanone A HomoisoflavonoidNeuraminidase0.71.11.0[6][7][8]

Table 4: Inhibition of Tyrosinase by Homoisoflavonoids

Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is a target for treating hyperpigmentation.

CompoundTypeTargetIC50 (x 10⁻⁵ M)Citation
Methylophiopogonanone A HomoisoflavonoidTyrosinase10.87 ± 0.25[9]
Methylophiopogonanone B HomoisoflavonoidTyrosinase18.76 ± 0.14[9]
Kojic Acid Known InhibitorTyrosinase6.38 ± 0.37[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Aromatase Inhibition Assay (Human Placental Microsomes)

This assay measures the inhibition of aromatase activity by test compounds.

  • Source of Enzyme : Microsomal fraction isolated from human term placenta.

  • Substrate : [1β-³H]-Androstenedione.

  • Procedure :

    • A reaction mixture is prepared containing the microsomal aromatase preparation, NADPH (as a cofactor), and the test compound (e.g., a flavonoid) at various concentrations in a phosphate (B84403) buffer.

    • The reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-androstenedione.

    • The mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

    • The reaction is stopped by the addition of chloroform.

    • The amount of ³H₂O released, which is proportional to the aromatase activity, is measured by liquid scintillation counting of the aqueous phase after separation from the organic phase.

    • The inhibitory activity of the test compound is determined by comparing the amount of ³H₂O produced in the presence of the inhibitor to that in a control reaction without the inhibitor.

    • IC50 values are calculated from the dose-response curves.[10]

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Line : MCF-7 (human breast cancer cell line).

  • Reagents :

    • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO (Dimethyl sulfoxide).

  • Procedure :

    • Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

    • Treat the cells with various concentrations of the test compound (e.g., flavonoid) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[11]

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and IC50 values are determined.

Western Blot Analysis of MAPK/ERK Pathway

This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

  • Cell Culture and Treatment :

    • Culture cells (e.g., cancer cell lines) to 70-80% confluency.

    • Treat cells with the test compound at various concentrations and for different time points.

  • Cell Lysis :

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer :

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection :

    • Add an enhanced chemiluminescent (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the amount of protein.[12][13][14]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Flavonoid Flavonoid Flavonoid->Raf Flavonoid->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Experimental_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Target Identification Target Identification Target Identification->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Secondary Assays Secondary Assays Dose-Response & IC50 Determination->Secondary Assays Cell-based assays, Mechanism of action Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

References

Independent Verification of 2-Hydroxy-7-O-methylscillascillin: A Comparative Analysis of Related Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the biological activities of homoisoflavonoids isolated from Scilla species, with a focus on providing context for the potential activities of 2-Hydroxy-7-O-methylscillascillin. Direct independent verification of the findings related to this compound is currently unavailable in the public domain. Therefore, this document leverages data from its parent compound, scillascillin (B584855), and other closely related homoisoflavonoids to offer a predictive comparison and outline standard experimental protocols for future validation studies. The primary reported activities for this class of compounds include anticancer, antioxidant, and anti-inflammatory effects.

Data Presentation: Comparative Biological Activities

Due to the limited specific data for this compound, this section presents a comparative summary of the biological activities of scillascillin and other relevant homoisoflavonoids. This data provides a benchmark for potential future investigations into this compound.

Table 1: Anticancer Activity of Scillascillin

CompoundCell LineActivityIC50 Value (µg/mL)
ScillascillinMCF-7 (Breast Cancer)Anticancer9.59[1]
ScillascillinDU-145 (Prostate Cancer)Anticancer11.32[1]

Table 2: Antioxidant and Anti-inflammatory Activities of Homoisoflavonoids from Scilla scilloides

Compound/ExtractAssayActivityKey Findings
Ethyl acetate (B1210297) extractDPPH radical scavengingAntioxidantExhibited significant activity[2]
Ethyl acetate extractH2O2 scavengingAntioxidantExhibited significant activity[2]
Ethyl acetate extractNitric oxide (NO) scavengingAntioxidantExhibited significant activity[2]
Various homoisoflavonoidsLipoxygenase inhibitionAnti-inflammatoryCompound 5 showed strong inhibition (IC50: 15.8 µM)[3]
Various homoisoflavonoidsHyaluronidase (B3051955) inhibitionAnti-inflammatoryDemonstrated 16.2-58.0% inhibition at 1000 µM[3]
Various homoisoflavonoidsNitric oxide (NO) production in LPS-activated macrophagesAnti-inflammatorySignificantly suppressed NO production[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent verification and further study of this compound and related compounds.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[4][5][6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[7][8][9]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured to determine the antioxidant activity.[10]

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent (typically 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[7]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Mandatory Visualization

Below are diagrams representing a typical experimental workflow and a hypothetical signaling pathway potentially modulated by homoisoflavonoids based on existing literature for related flavonoid compounds.

G Experimental Workflow for Anticancer Activity Screening cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, DU-145) Cell_Culture_Maintenance Maintain Cell Cultures in appropriate medium Cell_Line_Selection->Cell_Culture_Maintenance Cell_Seeding Seed cells in 96-well plates Cell_Culture_Maintenance->Cell_Seeding Cell_Treatment Treat cells with compound and vehicle control Compound_Preparation Prepare stock solution of This compound Serial_Dilution Perform serial dilutions to desired concentrations Compound_Preparation->Serial_Dilution Serial_Dilution->Cell_Treatment Incubation Incubate for 48-72 hours Cell_Treatment->Incubation Add_MTT Add MTT solution to each well Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize_Formazan Add solubilizing agent (DMSO) Incubate_MTT->Solubilize_Formazan Read_Absorbance Measure absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Calculate_Viability Calculate % cell viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing the anticancer activity of a test compound.

G Hypothetical Signaling Pathway Modulated by Homoisoflavonoids cluster_0 Pro-Apoptotic Pathway cluster_1 Anti-Apoptotic & Pro-Proliferative Pathways Homoisoflavonoid This compound (or related compounds) Bax Bax Homoisoflavonoid->Bax Activates PI3K PI3K Homoisoflavonoid->PI3K Inhibits NF_kB NF-κB Homoisoflavonoid->NF_kB Inhibits Caspase_9 Caspase-9 Bax->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Akt Akt PI3K->Akt Akt->NF_kB Bcl_2 Bcl-2 NF_kB->Bcl_2 Proliferation Cell Proliferation & Survival NF_kB->Proliferation Bcl_2->Bax Inhibits

Caption: Potential mechanism of anticancer action for homoisoflavonoids.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-7-O-methylscillascillin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Hydroxy-7-O-methylscillascillin for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended PPE for Handling Chemical Waste:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for any damage before use.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn over personal clothing.
Respiratory Protection RespiratorRecommended if handling large quantities or if dust/aerosol can be generated. Use a NIOSH-approved respirator with an appropriate cartridge.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that a safety shower and eyewash station are readily accessible.[1]

Chemical Waste Segregation and Containment

Proper segregation and containment are critical to prevent accidental reactions and to ensure compliant disposal.

Step-by-Step Containment Protocol:

  • Identify as Hazardous Waste : In the absence of specific safety data, treat this compound as hazardous chemical waste.[3]

  • Select an Appropriate Waste Container :

    • Use a container that is chemically compatible with the compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for a wide range of organic compounds.

    • The container must have a secure, leak-proof screw cap.[4][5]

    • Ensure the container is in good condition, with no cracks or signs of deterioration.[4]

  • Contain the Waste :

    • For solid waste, carefully transfer the material into the designated waste container.

    • For solutions, pour the liquid waste into the container, avoiding splashes.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spillage.[6]

  • Segregate from Incompatible Waste : Do not mix this waste with other chemical waste streams unless their compatibility is known.[4][7][8] Store it separately from acids, bases, and oxidizing agents.[4]

  • Contaminated Materials : Any materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should also be collected in a designated, sealed container for hazardous waste.[1][9]

Labeling and Storage of Chemical Waste

Accurate labeling and proper storage are regulatory requirements and essential for the safety of waste handlers.

Labeling and Storage Procedures:

  • Label the Waste Container : The label must be legible and securely affixed to the container. The following information is required:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[4]

    • An indication of the hazards (e.g., "Toxic," "Handle with Caution").

    • The date when the waste was first added to the container.

  • Store in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[4][10]

    • The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[3][4]

Disposal Plan

The final disposal of chemical waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Procedural Steps for Final Disposal:

  • Contact Your EHS Office : Once your waste container is full or ready for disposal, contact your institution's EHS office to arrange for a waste pickup.

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash.[1][3][10] Unused or excess chemicals should not be disposed of in the sink unless in compliance with local regulations and with approval from a chemical hygiene officer.[7]

  • Empty Containers : Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][11]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Workflow for Disposal of this compound A Identify Waste (this compound) B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Transfer Waste to Container (Solid or Liquid) C->D E Securely Cap Container D->E F Label Container ('Hazardous Waste', Chemical Name, Date) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup (Contact EHS/Safety Office) G->H I Waste Collected by Authorized Personnel H->I

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

Due to the absence of specific literature on this compound in the initial search, no experimental protocols involving this compound can be provided at this time. Researchers planning to work with this substance should conduct a thorough literature search and risk assessment before beginning any experiments.

By adhering to these general yet crucial safety and disposal procedures, laboratories can ensure the responsible management of chemical waste, fostering a safe and compliant research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.